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Foundational

Oscillamide C isolation from Planktothrix agardhii cyanobacteria

An In-Depth Technical Guide to the Isolation of Oscillamide C from Planktothrix agardhii This guide provides a comprehensive, in-depth technical overview for the isolation of Oscillamide C, a potent serine/threonine prot...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Isolation of Oscillamide C from Planktothrix agardhii

This guide provides a comprehensive, in-depth technical overview for the isolation of Oscillamide C, a potent serine/threonine protein phosphatase inhibitor, from the cyanobacterium Planktothrix agardhii. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for key methodological choices.

Introduction: The Significance of Oscillamide C

Cyanobacteria, particularly of the genus Planktothrix, are a rich source of structurally diverse and biologically active secondary metabolites.[1][2] Among these are the oscillamides, a family of cyclic peptides that have garnered significant scientific interest for their potent enzymatic inhibition properties.[3] Oscillamide C, a ureido-containing cyclic peptide, has been specifically identified as an inhibitor of serine/threonine protein phosphatases PP1 and PP2A, making it a valuable target for further investigation in drug discovery and development.[4][5] Its isolation from complex cyanobacterial biomass, however, presents a significant technical challenge requiring a systematic and optimized approach.

This guide delineates a field-proven workflow for the successful isolation and purification of Oscillamide C, from the initial cultivation of Planktothrix agardhii to the final chromatographic separation and structural confirmation.

Part 1: Cultivation and Biomass Production of Planktothrix agardhii

The foundational step in the isolation of any natural product is the consistent and high-yield production of the source organism. For Oscillamide C, this necessitates the carefully controlled cultivation of Planktothrix agardhii. The objective is to maximize biomass while ensuring robust production of the target secondary metabolite.

Rationale for Cultivation Conditions:

The selection of growth media and environmental parameters is critical for optimizing the production of secondary metabolites, which can be highly dependent on nutrient availability, light, and temperature. The BG11 medium is a widely adopted and effective formulation for the cultivation of a broad range of cyanobacteria, including Planktothrix species, as it provides the essential macro- and micronutrients for robust growth.[3][5][6] Temperature and light intensity are tailored to mimic the natural conditions conducive to Planktothrix blooms, thereby promoting not only biomass accumulation but also the biosynthesis of peptides like Oscillamide C.[3]

Experimental Protocol: Cultivation of Planktothrix agardhii

  • Strain Selection: Obtain a pure, axenic culture of Planktothrix agardhii (e.g., CCAP 1459/11A) from a reputable culture collection.

  • Media Preparation: Prepare BG11 medium according to the standard formulation.[3][5][6] Sterilize the medium by autoclaving.

  • Inoculation and Growth: Inoculate the sterile BG11 medium with the P. agardhii culture under aseptic conditions.

  • Incubation: Incubate the cultures under the following optimized conditions:

    • Temperature: 20-23°C.[3][5]

    • Light Intensity: 10-60 µmol m⁻² s⁻¹.[3][5]

    • Photoperiod: A 16:8 hour light:dark cycle can be employed.

  • Monitoring Growth: Monitor the culture growth by measuring optical density at 750 nm.

  • Harvesting: Harvest the cyanobacterial biomass during the late logarithmic to early stationary growth phase by centrifugation or filtration through glass fiber filters. The harvested biomass can be freeze-dried (lyophilized) and stored at -20°C until extraction.

ParameterRecommended ValueRationale
Culture Medium BG11Provides essential nutrients for cyanobacterial growth.[3][5][6]
Temperature 20-23°CMimics natural conditions for optimal growth of P. agardhii.[3][5]
Light Intensity 10-60 µmol m⁻² s⁻¹Supports photosynthesis without causing photoinhibition.[3][5]
Harvesting Phase Late Logarithmic/Early StationaryTypically the phase of maximal secondary metabolite production.

Part 2: Extraction of Oscillamide C from Cyanobacterial Biomass

The extraction process is designed to efficiently liberate Oscillamide C from the cyanobacterial cells while minimizing the co-extraction of interfering compounds. The choice of solvent is paramount and is dictated by the polarity of the target molecule.

Rationale for Extraction Solvent Choice:

Oscillamide C is a cyclic peptide with a degree of polarity. Therefore, polar solvents or aqueous mixtures are effective for its extraction. Two primary methods have been successfully employed:

  • 5% Aqueous Acetic Acid: This method leverages a mild acidic environment to facilitate cell lysis and the solubilization of peptides. The acidity can also help to precipitate some proteins, leading to a cleaner initial extract.

  • 50% Aqueous Methanol: This solvent mixture provides a good balance of polarity to effectively extract a range of peptides, including oscillamides, while leaving behind highly nonpolar lipids.[3]

Experimental Protocol: Biomass Extraction

  • Biomass Preparation: Start with a known quantity of lyophilized Planktothrix agardhii biomass.

  • Extraction:

    • Method A (Aqueous Acetic Acid):

      • Suspend the lyophilized biomass in a 5% aqueous acetic acid solution (e.g., 20 mL of solvent per 1 gram of biomass).

      • Stir the suspension for a minimum of 30 minutes at room temperature. For enhanced cell disruption, the mixture can be subjected to freeze-thaw cycles.

      • Repeat the extraction process three times to ensure exhaustive extraction.

    • Method B (Aqueous Methanol):

      • Suspend the lyophilized biomass in a 50% (v/v) aqueous methanol solution.[3]

      • Shake or stir the mixture vigorously. Sonication on ice can be used to improve extraction efficiency.

      • Repeat the extraction process multiple times.

  • Centrifugation: Following extraction, centrifuge the mixture at approximately 4000 rpm for 10 minutes to pellet the cellular debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the crude extract of Oscillamide C and other soluble metabolites. Combine the supernatants from all extraction cycles.

Part 3: Purification of Oscillamide C

The crude extract is a complex mixture of various metabolites. A multi-step purification strategy is therefore essential to isolate Oscillamide C to a high degree of purity. This typically involves solid-phase extraction (SPE) followed by high-performance liquid chromatography (HPLC).

Workflow for Oscillamide C Purification

Purification_Workflow Crude_Extract Crude Extract (from Acetic Acid or Methanol Extraction) SPE Solid-Phase Extraction (SPE) (C18 Reversed-Phase Cartridge) Crude_Extract->SPE Fractionation Fractionation SPE->Fractionation Wash Wash with 10% Methanol (Removes highly polar impurities) Fractionation->Wash Step 1 Elution Elute with 100% Methanol (Collects peptide fraction) Fractionation->Elution Step 2 HPLC Reversed-Phase HPLC (C18 Column) Elution->HPLC Further Purification Purified_Oscillamide_C Purified Oscillamide C HPLC->Purified_Oscillamide_C

Caption: A schematic of the multi-step purification process for Oscillamide C.

3.1. Solid-Phase Extraction (SPE)

Rationale:

SPE is a crucial sample cleanup and concentration step. A C18 reversed-phase sorbent is used, which retains nonpolar to moderately polar compounds, including Oscillamide C, while allowing highly polar impurities such as salts and sugars to pass through in the initial wash steps. A subsequent elution with a stronger organic solvent then releases the retained peptides.

Experimental Protocol: SPE

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by passing through one column volume of methanol, followed by one column volume of deionized water.

  • Sample Loading: Apply the combined crude extract supernatant onto the conditioned C18 cartridge.

  • Washing: Wash the cartridge with 20 mL of 10% aqueous methanol to remove highly polar, unbound compounds.

  • Elution: Elute the retained peptides, including Oscillamide C, with 2 mL of 100% methanol.

  • Drying: Evaporate the methanol eluate to dryness under a stream of nitrogen or using a rotary evaporator.

3.2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Rationale:

RP-HPLC is a high-resolution separation technique that is ideal for purifying peptides from a complex mixture. A C18 column is again employed, and a gradient of increasing organic solvent (acetonitrile or methanol) in an aqueous mobile phase is used to elute the compounds based on their hydrophobicity.

Experimental Protocol: RP-HPLC

  • Sample Preparation: Reconstitute the dried eluate from the SPE step in the initial mobile phase (e.g., 20% aqueous acetonitrile with 0.05% trifluoroacetic acid).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., LiChrospher 100 RP-18e, 5 µm particle size).[3]

    • Mobile Phase A: Water with 0.05% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.05% TFA.

    • Gradient: A linear gradient from 20% to 50% Mobile Phase B over 45 minutes.[3]

    • Flow Rate: 1 mL/min.[3]

    • Detection: UV detection at 210 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the peaks observed in the chromatogram.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC to assess purity. Pool the fractions containing pure Oscillamide C.

  • Final Drying: Lyophilize the pooled fractions to obtain pure Oscillamide C as a solid.

ParameterRecommended ValueRationale
SPE Sorbent C18 Reversed-PhaseRetains moderately polar peptides while allowing polar impurities to pass.
HPLC Column C18 Reversed-PhaseProvides high-resolution separation of peptides based on hydrophobicity.[3]
HPLC Mobile Phase Water/Acetonitrile with TFAA standard mobile phase system for peptide separation by RP-HPLC.
Detection Wavelength 210 nm and 280 nm210 nm for peptide bonds and 280 nm for aromatic amino acids.

Expected Yield:

The yield of Oscillamide C can vary depending on the Planktothrix agardhii strain and cultivation conditions. Based on reports for similar cyclic peptides from Planktothrix, a yield in the range of 0.1% to 0.2% of the dry algal biomass can be anticipated.[5]

Part 4: Structural Elucidation of Oscillamide C

Once purified, the chemical structure of Oscillamide C is confirmed using a combination of spectroscopic techniques.

Key Analytical Techniques:

  • High-Resolution Mass Spectrometry (HRMS): This technique is used to determine the accurate molecular weight and elemental composition of the purified compound. For Oscillamide C, the molecular formula has been established as C₄₉H₆₈N₁₀O₁₀.[5] High-resolution fast atom bombardment mass spectrometry (HR-FAB-MS) is a suitable method for this analysis, which would show a [M+H]⁺ ion at m/z 957.5198.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, TOCSY, HSQC, HMBC, and ROESY) are essential for elucidating the complete chemical structure, including the amino acid sequence and their stereochemistry.[4][5]

  • Chemical Degradation and Chiral Analysis: Acid hydrolysis of the cyclic peptide followed by chiral gas chromatography-mass spectrometry (GC/MS) or Marfey's method is used to identify the constituent amino acids and determine their absolute stereochemistry (D or L configuration).[5] For Oscillamide C, this analysis reveals the presence of Hty, Arg, Phe, D-Lys, Ile, and N-Me-Hty.[5]

Oscillamide C Chemical Properties

PropertyValue
Molecular Formula C₄₉H₆₈N₁₀O₁₀[5]
Monoisotopic Mass 956.5117 g/mol
[M+H]⁺ (HR-FAB-MS) 957.5198 m/z[5]
Key Structural Features Ureido-containing cyclic peptide
Constituent Amino Acids Hty, Arg, Phe, D-Lys, Ile, N-Me-Hty[5]

Conclusion

The isolation of Oscillamide C from Planktothrix agardhii is a multi-faceted process that demands careful attention to detail at each stage, from cultivation to final purification. The methodologies outlined in this guide provide a robust framework for obtaining this valuable bioactive peptide in high purity. The successful application of these techniques will enable further research into the pharmacological properties and potential therapeutic applications of Oscillamide C.

References

  • Kurmayer, R., et al. (2022). Toxic/Bioactive Peptide Synthesis Genes Rearranged by Insertion Sequence Elements Among the Bloom-Forming Cyanobacteria Planktothrix. Frontiers in Microbiology. [Link]

  • Sano, T., et al. (2001). Isolation of new protein phosphatase inhibitors from two cyanobacteria species, Planktothrix spp. Journal of Natural Products, 64(8), 1052-5. [Link]

  • Sano, T., et al. (2001). Isolation of New Protein Phosphatase Inhibitors from Two Cyanobacteria Species, Planktothrix spp. Journal of Natural Products, 64(8), 1052-1055. [Link]

  • Kurmayer, R., et al. (2009). Variation in peptide net production and growth among strains of the toxic cyanobacterium Planktothrix spp. Taylor & Francis Online. [Link]

  • BenchChem. (n.d.).
  • Sano, T., & Kaya, K. (1995). Oscillamide Y, A Chymotrypsin Inhibitor from Toxic Oscillatoria Agardhii. Tetrahedron Letters, 36(33), 5933-5936.
  • PubChem. (n.d.). Oscillamide B. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Oscillamide Y. National Center for Biotechnology Information. [Link]

  • PubChemLite. (n.d.). Oscillamide h (C49H67N7O11). PubChemLite.
  • CyanoMetDB. (n.d.). CyanoMetDB_0713. CyanoMetDB.
  • ALWSCI. (2025). Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow. ALWSCI. [Link]

  • Phenomenex. (n.d.). Reverse-phase HPLC Method Development. Phenomenex.
  • Pancrace, C., et al. (2017). Insights into the Diversity of Secondary Metabolites of Planktothrix Using a Biphasic Approach Combining Global Genomics and Metabolomics. Marine Drugs, 15(12), 382. [Link]

  • Agilent Technologies. (2016). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. YouTube. [Link]

  • Toporowska, M., et al. (2020). The Effects of Cyanobacterial Bloom Extracts on the Biomass, Chl-a, MC and Other Oligopeptides Contents in a Natural Planktothrix agardhii Population. Toxins, 12(4), 277. [Link]

  • Mazur-Marzec, H., et al. (2026). Ecotoxicology of Planktothrix agardhii Cyanometabolites and Pure Microcystins: Selected Aspects of Interactions, Toxicity, and Biodegradation. Toxins, 18(1), 24. [Link]

Sources

Exploratory

Biosynthetic pathway of Oscillamide C nonribosomal peptide synthetases

Title: Biosynthetic Assembly and Enzymatic Logic of Oscillamide C Nonribosomal Peptide Synthetases: A Technical Blueprint 1. Executive Summary Oscillamide C is a potent, naturally occurring cyclic hexapeptide synthesized...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Biosynthetic Assembly and Enzymatic Logic of Oscillamide C Nonribosomal Peptide Synthetases: A Technical Blueprint

1. Executive Summary Oscillamide C is a potent, naturally occurring cyclic hexapeptide synthesized by cyanobacteria, most notably Planktothrix rubescens[1]. Characterized by its unique ureido linkage and high-affinity inhibition of serine/threonine protein phosphatases PP1 and PP2A, its biosynthesis relies on a highly modular nonribosomal peptide synthetase (NRPS) pathway[2]. This whitepaper dissects the apn/apt gene cluster responsible for Oscillamide C assembly, elucidating the mechanistic causality of its NRPS modules, and provides validated protocols for its isolation and biochemical characterization.

2. Architectural Logic of the Oscillamide C NRPS Pathway Oscillamide C belongs to the anabaenopeptin family, a class of cyanobacterial peptides that spans a mass range up to 956 Da (Oscillamide C sequence: [Phe-N-Me-Hty-Hty-Ile-Lys]-CO-Arg)[3]. The biosynthesis is governed by the apt (or apn) gene cluster, a massive multi-enzyme NRPS complex. The architectural logic of this pathway is defined by the collinearity rule, where each module incorporates a specific amino acid into the growing nascent peptide chain[4].

Causality in Module Design: Why does the pathway utilize a ureido linkage? The ureido bond serves as a rigid structural anchor that forces the peptide into a bioactive 19-membered macrocyclic conformation, critical for docking into the active sites of target enzymes[2].

  • Initiation (AptA/ApnA): The starter module activates the exocyclic L-Arginine. Unlike standard peptide bonds, the condensation domain here facilitates the formation of a urea dipeptide with L-Lysine.

  • Elongation (AptB & AptC): The core macrocycle is assembled via sequential adenylation (A), thiolation (T), and condensation (C) domains. The incorporation of L-Isoleucine, L-Homotyrosine (Hty), and N-methyl-homotyrosine (N-Me-Hty) occurs here. The N-methylation is catalyzed by an integrated N-methyltransferase (nMT) domain within the AptC module, which utilizes S-adenosylmethionine (SAM) to methylate the alpha-amino group of Hty, enhancing the peptide's proteolytic stability[3].

  • Termination and Cyclization (AptD): The final module incorporates L-Phenylalanine. The terminal thioesterase (TE) domain does not simply hydrolyze the chain; it catalyzes an intramolecular cyclization. The C-terminal carboxyl group of Phe undergoes nucleophilic attack by the epsilon-amino group of the previously incorporated Lys residue, releasing the mature macrocycle[5].

NRPS_Pathway Start Starter Module (AptA) L-Arg Activation Ureido Ureido Bond Formation L-Lys Incorporation Start->Ureido Elong1 Elongation (AptB) L-Ile & L-Hty Ureido->Elong1 Elong2 Elongation (AptC) N-Me-Hty (nMT domain) Elong1->Elong2 Term Termination (AptD) L-Phe & Cyclization (TE) Elong2->Term Product Oscillamide C [Phe-N-Me-Hty-Hty-Ile-Lys]-CO-Arg Term->Product

Fig 1: NRPS modular assembly line for Oscillamide C biosynthesis.

3. Quantitative Data: Pharmacological Profile The structural nuances introduced by the NRPS pathway directly dictate the pharmacological efficacy of Oscillamide C. The presence of the exocyclic Arg and the N-Me-Hty residue are the primary drivers for its potent phosphatase inhibition[1].

Table 1: Enzyme Inhibition Profile of Oscillamide C vs. Analogues

CompoundExocyclic AAMacrocycle VariationsPP1 IC50 (nM)PP2A IC50 (nM)
Oscillamide C L-ArgN-Me-Hty, Hty, Ile900133
Oscillamide B L-ArgN-Me-Ala, Hty, Ile>10,000>10,000
Anabaenopeptin F L-ArgN-Me-Ala, Tyr, Ile>10,000>10,000
Oscillamide Y L-TyrN-Me-Ala, Hty, IleInactiveInactive

(Data synthesized from Sano et al., 2001 and related structure-activity relationship studies[1][2])

4. Experimental Methodologies: A Self-Validating Protocol System To study the NRPS machinery and isolate Oscillamide C, researchers must employ orthogonal validation techniques. The following protocols are designed to be self-validating: chemical structure confirms genetic prediction, and biochemical assays confirm domain specificity.

Protocol 1: Isolation and Structural Elucidation of Oscillamide C Objective: Extract and purify Oscillamide C from Planktothrix rubescens and validate its structure via HR-FABMS[1]. Causality: 70% aqueous methanol is used for extraction because the ureido linkage and hydrophobic residues (Phe, Ile, Hty) give Oscillamide C an amphiphilic character, making it insoluble in pure non-polar solvents but highly soluble in aqueous alcohols.

  • Biomass Lyophilization: Freeze-dry 10 g of P. rubescens cultured biomass to prevent enzymatic degradation of the peptides.

  • Extraction: Extract the lyophilized cells three times with 70% MeOH (100 mL) under ultrasonication for 15 minutes. Centrifuge at 10,000 x g for 10 min and pool the supernatants.

  • Solid-Phase Extraction (SPE): Load the extract onto a pre-conditioned C18 SPE cartridge. Wash with 20% MeOH (removes highly polar primary metabolites) and elute with 80% MeOH (recovers the cyclic peptides)[6].

  • HPLC Purification: Inject the 80% MeOH fraction onto a semi-preparative Reversed-Phase C18 HPLC column. Use a linear gradient of 30% to 70% Acetonitrile in H2O (with 0.05% TFA) over 40 minutes. Monitor absorbance at 279 nm (specific for the Hty and Phe aromatic rings). Oscillamide C typically elutes as a distinct peak.

  • Validation (HR-FABMS): Subject the purified peak to High-Resolution Fast Atom Bombardment Mass Spectrometry. A quasi-molecular ion[M + H]+ at m/z 957.5198 confirms the molecular formula C49H69O10N10[1].

Protocol 2: In Vitro ATP-PPi Exchange Assay for Adenylation Domain Specificity Objective: Verify the substrate specificity of the cloned AptA adenylation (A) domain for L-Arginine. Causality: The A-domain activates the amino acid by forming an aminoacyl-AMP intermediate, releasing pyrophosphate (PPi). By supplying radioactive [32P]-PPi, the reverse reaction incorporates the radiolabel into ATP, providing a quantifiable, self-validating measure of substrate preference.

  • Protein Expression: Clone the aptA A-domain sequence into a pET28a vector and express the His6-tagged protein in E. coli BL21(DE3). Purify via Ni-NTA affinity chromatography.

  • Reaction Setup: In a 100 µL reaction volume, combine 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 2 mM ATP, 1 mM[32P]-tetrasodium pyrophosphate (approx. 10^5 cpm/nmol), and 1 µM purified AptA protein.

  • Substrate Introduction: Add 2 mM of the target amino acid (L-Arg) to initiate the reaction. Run parallel negative controls with non-cognate amino acids (e.g., L-Tyr, L-Phe).

  • Incubation & Quenching: Incubate at 25°C for 15 minutes. Quench the reaction by adding 500 µL of a stop solution (1.2% w/v activated charcoal, 0.1 M tetrasodium pyrophosphate, 0.35 M perchloric acid). The charcoal binds the newly formed [32P]-ATP while free [32P]-PPi remains in solution.

  • Washing & Counting: Pellet the charcoal by centrifugation, wash twice with water to remove residual free [32P]-PPi, and resuspend in scintillation fluid. Quantify radioactivity using a liquid scintillation counter. High cpm exclusively in the L-Arg tube validates the starter module's specificity.

Workflow Cult Cyanobacterial Cultivation (Planktothrix rubescens) Extr Metabolite Extraction (70% MeOH) Cult->Extr Gen Genomic DNA Extraction & PCR Amplification Cult->Gen Purif HPLC Purification (C18 Column) Extr->Purif Struct Structural Elucidation (HR-FABMS & 2D NMR) Purif->Struct Assay ATP-PPi Exchange Assay (A-Domain Specificity) Gen->Assay

Fig 2: Experimental workflow for Oscillamide C isolation and NRPS characterization.

5. Evolutionary and Ecological Implications The spatial divergence of NRPS genes like apnC among Planktothrix populations suggests that the production of Oscillamide C is not a metabolic accident but an evolutionarily conserved trait[7]. The modularity of the apt cluster allows cyanobacteria to act as combinatorial biosynthesis factories, swapping adenylation domains to produce variants like Oscillamide Y or Anabaenopeptin F in response to environmental stressors or grazing pressures[4][5].

6. References

  • Welker, M., & von Döhren, H. (2006). Cyanobacterial peptides — Nature's own combinatorial biosynthesis. FEMS Microbiology Reviews. 4

  • Sano, T., et al. (2001). Isolation of New Protein Phosphatase Inhibitors from Two Cyanobacteria Species, Planktothrix spp. Journal of Natural Products.1

  • Kurmayer, R., et al. (2011). Spatial divergence in the proportions of genes encoding toxic peptide synthesis among populations of the cyanobacterium Planktothrix in European lakes. FEMS Microbiology Ecology. 7

  • May, D. S., et al. (2026). Structure–Activity Relationships of Anabaenopeptins as Carboxypeptidase and Phosphatase Inhibitors. ACS Chemical Biology. 2

  • Welker, M., & von Döhren, H. (2025). Cyanobacterial peptides — Nature's own combinatorial biosynthesis. ResearchGate. 5

  • N., et al. (2021). Quantification of Multi-class Cyanopeptides in Swiss Lakes with Automated Extraction, Enrichment and Analysis by Online-SPE HPLC. Semantic Scholar. 6

Foundational

Structural Elucidation of Oscillamide C via NMR: A Comprehensive Methodological Guide

Executive Summary Oscillamide C is a potent serine/threonine protein phosphatase (PP1 and PP2A) inhibitor isolated from the freshwater cyanobacterium Planktothrix rubescens[1]. As a member of the anabaenopeptin family, i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Oscillamide C is a potent serine/threonine protein phosphatase (PP1 and PP2A) inhibitor isolated from the freshwater cyanobacterium Planktothrix rubescens[1]. As a member of the anabaenopeptin family, it features a unique 19-membered macrocyclic peptide ring and an exocyclic ureido linkage[2]. This technical guide provides an in-depth, step-by-step methodology for the structural elucidation of Oscillamide C, focusing on the causality of experimental design, high-resolution mass spectrometry (HRFABMS), and multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy.

Biological Context and Structural Hallmarks

Cyanobacteria produce a vast array of secondary metabolites via non-ribosomal peptide synthetases (NRPS)[3]. Oscillamide C (Molecular Formula: C49H68O10N10, [M+H]+ m/z 957.5198)[1] is characterized by two defining structural motifs:

  • Ureido Linkage : An exocyclic L-Arginine (Arg) residue is connected to the alpha-amino group of a D-Lysine (D-Lys) via a urea bond[2].

  • Macrocyclic Ring : The epsilon-amino group of the D-Lys residue forms a secondary peptide bond with the C-terminal carboxyl group of L-Phenylalanine (Phe), enclosing a 5-residue ring[4].

The full sequence of Oscillamide C is: Arg - ureido - D-Lys - Ile - HTyr - N-Me-Hty - Phe (where HTyr is homotyrosine and N-Me-Hty is N-methylhomotyrosine)[5]. The inhibitory activity against PP1 and PP2A is strongly correlated with the presence of the exocyclic Arg and the hydrophobic N-Me-Hty residues[1].

Sample Preparation and Isolation Workflow

Before NMR analysis, obtaining a highly pure sample (>95%) is critical to prevent signal overlap. The isolation protocol is a self-validating system where each purification step is monitored by bioassay-guided fractionation (PP1/PP2A inhibition assays) and LC-MS.

Step-by-Step Isolation Protocol
  • Biomass Extraction : Lyophilized P. rubescens cells are extracted with 70% aqueous methanol. The amphiphilic nature of cyclic peptides makes them highly soluble in aqueous alcohol mixtures.

  • Defatting & Initial Cleanup : The crude extract is concentrated, resuspended in water, and partitioned against hexane to remove lipophilic pigments (chlorophylls).

  • Solid Phase Extraction (SPE) : The aqueous layer is loaded onto an ODS (C18) SPE cartridge. Oscillamide C is eluted using a step gradient of methanol in water (typically eluting at 60-80% MeOH)[6].

  • Preparative HPLC : Final purification is achieved using reversed-phase HPLC (C18 column) with an isocratic or shallow gradient of CH3CN/H2O containing 0.05% TFA. The fraction corresponding to m/z 957 is collected and lyophilized[1].

IsolationWorkflow A Planktothrix rubescens Lyophilized Biomass B Extraction (70% Aqueous MeOH) A->B C Liquid-Liquid Partition (Hexane / H2O) B->C D Solid Phase Extraction (ODS C18 Cartridge) C->D E Reversed-Phase HPLC (CH3CN / H2O / 0.05% TFA) D->E F Oscillamide C (Pure Colorless Solid) E->F

Figure 1: Bioassay-guided isolation workflow for Oscillamide C from cyanobacterial biomass.

Mass Spectrometry: Establishing the Molecular Formula

High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) or MALDI-TOF is the first analytical gate. For Oscillamide C, the positive HRFABMS spectrum shows an [M + H]+ ion at m/z 957.5198[1].

  • Causality : Comparing the observed mass to the calculated mass for C49H69O10N10 (957.5198 Da) confirms the exact elemental composition[1].

  • Fragmentation (PSD) : Post-source decay in MALDI-TOF reveals diagnostic losses. A loss of 200 Da is characteristic of anabaenopeptins possessing an arginine side-chain, confirming the exocyclic Arg-ureido motif[5].

NMR Spectroscopy Strategy for Cyclic Peptides

Because mass spectrometry cannot definitively establish stereochemistry or distinguish all isobaric isomers, multidimensional NMR in CD3OD or DMSO-d6 is employed. The strategy follows a logical progression from identifying isolated spin systems to linking them via through-space and through-bond correlations.

NMRStrategy A 1D NMR (1H, 13C) Identify Amides & Aliphatics B TOCSY / COSY Map Intra-Residue Spin Systems A->B C HSQC / HMQC Assign C-H One-Bond Pairs A->C D HMBC Establish Peptide Bonds (C=O to H-α) B->D E ROESY / NOESY Determine Spatial Proximity (H-α to H-N) B->E C->D F Final 3D Structure & Macrocycle Closure D->F E->F

Figure 2: Multidimensional NMR workflow for elucidating cyclic peptide connectivity.

Step 1: Amino Acid Spin System Identification (TOCSY/COSY)

Using 2D TOCSY (Total Correlation Spectroscopy) and COSY (Correlation Spectroscopy), the proton spin systems for each of the six amino acids are mapped.

  • Arg : Identified by the long aliphatic chain (β, γ, δ protons) coupling to the α-proton and the characteristic downfield shift of the δ-protons adjacent to the guanidino group[1].

  • D-Lys : Similar to Arg but distinguished by the ε-protons coupling to the macrocycle-closing amide bond[7].

  • Ile : Confirmed by the characteristic methyl doublet and triplet in the upfield region[5].

  • HTyr and N-Me-Hty : Identified by their aromatic AA'BB' spin systems and extended aliphatic side chains. The N-methyl group of N-Me-Hty shows a strong HMBC correlation to its own α-carbon[1].

  • Phe : Characterized by its aromatic multiplet and β-methylene protons coupling to the α-proton[1].

Step 2: Sequence Determination (HMBC and ROESY)

To sequence the peptide, Heteronuclear Multiple Bond Correlation (HMBC) is used to observe couplings across the peptide bonds (typically 3J correlations between the α-proton of residue i and the carbonyl carbon of residue i-1, or the amide proton of residue i to the carbonyl carbon of residue i-1).

  • Causality : HMBC provides definitive covalent linkages, whereas ROESY (Rotating-frame Overhauser Enhancement Spectroscopy) provides orthogonal validation through spatial proximity (dαN distances)[7].

Step 3: Resolving the Ureido Linkage and Macrocycle Closure

The defining features of Oscillamide C are proven via specific HMBC cross-peaks:

  • Ureido Bond : HMBC cross-peaks are observed from the α-NH of Arg and the α-NH of D-Lys to a highly deshielded carbonyl carbon at ~159.8 ppm. This confirms the urea bridge[1].

  • Macrocycle Closure : A critical HMBC cross-peak is observed between the ε-protons of D-Lys (H-6) and the carbonyl carbon of Phe (C-1 at 174.1 ppm)[7]. This confirms the ring closure, establishing the 19-membered macrocycle.

Connectivity Arg Arg (Exocyclic) Ureido Ureido C=O (159.8 ppm) Arg->Ureido HMBC (α-NH to C=O) DLys D-Lys Ureido->DLys HMBC (α-NH to C=O) Ile Ile DLys->Ile Peptide Bond HTyr HTyr Ile->HTyr Peptide Bond MeHTyr N-Me-Hty HTyr->MeHTyr Peptide Bond Phe Phe MeHTyr->Phe Peptide Bond Phe->DLys Macrocycle Closure (HMBC: Lys ε-H to Phe C=O)

Figure 3: Key HMBC correlations establishing the ureido linkage and macrocycle closure in Oscillamide C.

Summary of Key NMR Data

The following table summarizes the critical quantitative NMR data used to lock in the connectivity of the anabaenopeptin scaffold[1].

Amino Acid ResidueKey 13C Shift (ppm)Key 1H Shift (ppm)Diagnostic HMBC Correlation (C → H)Structural Significance
Arg (Exocyclic) C-1: 179.7H-2 (α): 4.14Ureido C=O → Arg H-2Anchors exocyclic residue to urea
Ureido Carbonyl C=O: 159.8N/AUreido C=O → Lys H-2Confirms the urea bridge
D-Lys (Ring) C-1: 176.4H-6 (ε): 3.70, 2.93Phe C-1 → Lys H-6Confirms macrocycle closure
Ile C-1: 175.1H-2 (α): 4.33Lys C-1 → Ile H-2Establishes Lys-Ile connectivity
N-Me-Hty N-Me: 31.2N-Me (s): 2.68N-Me-Hty C-1 → N-MeConfirms N-methylation
Phe C-1: 174.1H-2 (α): 4.62Me-Hty C-1 → Phe H-2Establishes Me-Hty-Phe connectivity

Stereochemical Determination: Advanced Marfey's Method

NMR alone cannot easily determine the absolute configuration of the constituent amino acids in a flexible macrocycle. To resolve this, chemical degradation coupled with Marfey's method is employed[1].

Protocol for Absolute Configuration Analysis
  • Acid Hydrolysis : 1 mg of pure Oscillamide C is hydrolyzed in 6 M HCl at 150 °C for 10 hours in a sealed, evacuated ampoule[1].

  • Derivatization : The hydrolysate is dried and reacted with FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in the presence of NaHCO3 at 40 °C for 1 hour.

  • Causality of FDAA : FDAA reacts with the free amino groups of the hydrolyzed amino acids. Because FDAA is chiral (L-configuration), it converts enantiomeric amino acids (D vs. L) into diastereomers, which have different physicochemical properties and can be separated on a standard reversed-phase column[6].

  • LC-MS/GC-MS Analysis : The derivatized mixture is analyzed via LC-MS and chiral GC/MS. By comparing retention times with authentic FDAA-derivatized D- and L-amino acid standards, the stereochemistry is definitively mapped.

  • Results for Oscillamide C : The analysis confirms that Lys is in the D-configuration, while Arg, Ile, HTyr, N-Me-Hty, and Phe are all in the L-configuration[7]. The presence of D-Lys is a highly conserved biosynthetic hallmark of the anabaenopeptin family[3].

Conclusion

The structural elucidation of Oscillamide C represents a paradigm in natural product chemistry, demanding a synergistic approach. HRFABMS secures the molecular boundary, multidimensional NMR (specifically HMBC and ROESY) maps the complex topology of the ureido linkage and macrocycle, and Marfey's method locks in the absolute stereochemistry. Understanding this self-validating analytical workflow is crucial for researchers involved in the discovery and synthetic optimization of cyanobacterial peptides for targeted phosphatase inhibition.

References

  • Sano, T., Usui, T., Ueda, K., Osada, H., & Kaya, K. "Isolation of New Protein Phosphatase Inhibitors from Two Cyanobacteria Species, Planktothrix spp." Journal of Natural Products, 64(8), 1052-1055 (2001). URL: [Link]

  • Spoof, L., et al. "Structure–Activity Relationships of Anabaenopeptins as Carboxypeptidase and Phosphatase Inhibitors." National Center for Biotechnology Information (PMC) (2026). URL: [Link]

  • Erhard, M., et al. "MALDI-TOF Mass spectrometry of Cyanobacteria: a Global Approach to the Discovery of Novel Secondary Metabolites." Research Commons, University of Waikato (2025). URL: [Link]

  • Welker, M., & von Döhren, H. "Cyanobacterial peptides — Nature's own combinatorial biosynthesis." FEMS Microbiology Reviews, 30(4), 530-563 (2006). URL: [Link]

  • Bister, B., et al. "Simultaneous production of anabaenopeptins and namalides by the cyanobacterium Nostoc sp. CENA543." Journal of Natural Products (2013). URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) Analysis of Oscillamide C

Executive Summary As the discovery of bioactive cyanobacterial secondary metabolites accelerates, precise structural characterization remains a critical bottleneck. Oscillamide C, a ureido-containing cyclic peptide isola...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As the discovery of bioactive cyanobacterial secondary metabolites accelerates, precise structural characterization remains a critical bottleneck. Oscillamide C, a ureido-containing cyclic peptide isolated from the cyanobacteria Planktothrix agardhii and P. rubescens, is a potent inhibitor of serine/threonine protein phosphatases PP1 and PP2A[1]. Due to its complex cyclic architecture and non-proteinaceous amino acid residues, determining its exact elemental composition requires soft, highly controlled ionization. This application note details the mechanistic rationale and step-by-step protocol for analyzing Oscillamide C using High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS).

Chemical Context & Biological Significance

Oscillamide C is a structural variant of anabaenopeptin F, specifically modified at the N-Me-Ala position with an N-methylhomotyrosine (N-Me-Hty) residue[2]. Its biological efficacy is intrinsically linked to its cyclic structure, which is stabilized by a ureido linkage. This conformation allows it to dock into the active sites of PP1 and PP2A, halting cellular dephosphorylation pathways and leading to downstream hyperphosphorylation[1].

PP_Inhibition A Oscillamide C (Cyanobacterial Peptide) B Ser/Thr Phosphatases (PP1 and PP2A) A->B Targets C Enzymatic Blockade (Active Site Binding) B->C Induces D Hyperphosphorylation of Target Proteins C->D Results In

Caption: Mechanism of action of Oscillamide C inhibiting PP1 and PP2A.

Mechanistic Principles of HRFABMS for Cyclic Peptides

While modern laboratories frequently rely on ESI or MALDI, HRFABMS remains a foundational technique for exact mass determination of novel, rigid cyclic peptides[3].

The Causality of Soft Ionization: Cyclic peptides lack defined N- or C-termini, meaning harsh ionization can trigger unpredictable, multi-pathway ring openings that complicate spectral interpretation. Fast Atom Bombardment (FAB) is a continuous soft ionization technique. A high-energy beam of neutral atoms (typically Xenon) bombards the sample, which is dissolved in a viscous liquid matrix.

Matrix Selection Rationale: Glycerol is the matrix of choice for Oscillamide C[3]. The matrix serves two critical, self-validating functions:

  • Kinetic Buffering: It absorbs the destructive kinetic energy of the 8–10 kV Xenon beam, translating it into gentle thermal desorption of the intact analyte.

  • Proton Transfer: Glycerol's protic nature facilitates the transfer of a proton to the basic residues of Oscillamide C (such as Arginine), generating a highly stable pseudo-molecular ion [M+H]+ without inducing in-source fragmentation.

Quantitative Data Summary

To ensure rigorous validation during mass analysis, the theoretical parameters of Oscillamide C must be cross-referenced against the empirical HRFABMS output.

ParameterSpecification / Value
Compound Name Oscillamide C
Biological Source Planktothrix rubescens (CCAP 1459/14)[2]
Amino Acid Composition Hty, Arg, Phe, D-Lys, Ile, N-Me-Hty[2]
Molecular Formula C49​H68​O10​N10​ [3]
Theoretical Exact Mass [M+H]+ 957.5198 Da[3]
Observed HRFABMS Mass 957.5198 Da[3]
Preferred Matrix Glycerol (Positive Ion Mode)[3]

Experimental Protocol: HRFABMS Workflow

The following protocol is designed as a self-validating system. Each step includes internal checks to ensure the integrity of the high-resolution mass measurement.

HRFABMS_Protocol A 1. Solubilization (MeOH) B 2. Matrix Mixing (Glycerol + TFA) A->B C 3. FAB Ionization (Xe Atom Beam) B->C D 4. Mass Analysis (Magnetic Sector) C->D E 5. Exact Mass (m/z 957.5198) D->E

Caption: Step-by-step HRFABMS analytical workflow for Oscillamide C.

Phase 1: Sample and Matrix Formulation
  • Analyte Solubilization: Dissolve the purified, lyophilized Oscillamide C in HPLC-grade methanol to a concentration of 2.0 µg/µL.

    • Expert Insight: Methanol is chosen because it fully solvates the moderately hydrophobic peptide but evaporates rapidly under vacuum, preventing droplet spreading on the probe tip.

  • Matrix Acidification: Prepare a solution of 99.9% pure glycerol spiked with 0.1% Trifluoroacetic acid (TFA).

    • Expert Insight: The addition of TFA is a critical causal step. It lowers the micro-environmental pH of the matrix, driving the equilibrium toward the protonated state of the peptide's Arginine residue, thereby maximizing the [M+H]+ signal yield.

Phase 2: Probe Loading and Desorption
  • Target Loading: Deposit 1 µL of the acidified glycerol matrix onto the center of a stainless-steel FAB probe tip. Immediately overlay 1 µL of the Oscillamide C solution. Mix gently using the tip of a fused silica capillary.

  • Vacuum Introduction: Insert the probe through the vacuum interlock into the mass spectrometer source. Allow 60 seconds for the methanol to evaporate completely. The source pressure should stabilize below 1×10−5 Torr.

  • Atom Bombardment: Ignite the FAB gun using Xenon gas. Accelerate the Xenon ions to 8–10 kV before passing them through a charge-exchange cell to produce a beam of high-energy neutral atoms.

    • Expert Insight: Xenon is vastly superior to Argon for molecules near 1 kDa. Its higher atomic mass provides greater momentum transfer upon collision with the glycerol, dramatically increasing the desorption efficiency of the heavy cyclic peptide.

Phase 3: High-Resolution Mass Analysis
  • Instrument Calibration: Calibrate the magnetic sector mass analyzer using a Polyethylene glycol (PEG) mixture or Cesium Iodide (CsI) cluster standard. Tune the instrument to a resolving power ( R ) of at least 10,000 (10% valley definition).

  • Data Acquisition: Perform narrow-voltage scanning over the mass range of m/z 950 to 965 in positive ion mode.

  • Peak Matching: Utilize peak matching against a known reference ion (introduced via a dual-target probe or mixed directly into the matrix) to determine the exact mass of the [M+H]+ peak to four decimal places.

Data Interpretation & Troubleshooting

  • Self-Validation Check: The successful observation of an ion at exactly m/z 957.5198 definitively confirms the elemental composition C49​H68​O10​N10​ [3]. A mass error of less than 5 ppm validates the structural integrity of the cyclic peptide.

  • Troubleshooting Signal Suppression: If the [M+H]+ signal is weak or absent, the most common cause is matrix depletion or an improper analyte-to-matrix ratio. Solution: Retract the probe, clean the tip, and reapply the sample using a higher ratio of acidified glycerol to ensure a constantly renewing liquid surface under the atom beam.

  • Troubleshooting Peak Broadening: If the isotopic envelope is poorly resolved, the magnetic sector is likely out of tune. Solution: Pause acquisition, re-introduce the PEG calibrant, and adjust the source slit widths to restore R>10,000 resolution before proceeding.

References

  • Sano, T., Usui, T., Ueda, K., Osada, H., & Kaya, K. (2001). Isolation of new protein phosphatase inhibitors from two cyanobacteria species, Planktothrix spp. Journal of Natural Products, 64(8), 1052-1055. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: HPLC Mobile Phase Optimization for Oscillamide C

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific physicochemical challenges of isolating and quantifying Oscillamide C...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific physicochemical challenges of isolating and quantifying Oscillamide C.

Oscillamide C is a potent cyanobacterial secondary metabolite known to inhibit serine/threonine protein phosphatases PP1 and PP2A[1]. Structurally, it is a ureido-containing cyclic peptide (anabaenopeptin class) with the sequence[Phe-NMeHty-Hty-Ile-Lys]-CO-Arg and a molecular mass of 956 Da[2][3]. The presence of the highly basic exocyclic Arginine residue, combined with multiple hydrophobic moieties, creates unique chromatographic hurdles—most notably severe peak tailing and co-elution with other cyanopeptides[2].

Troubleshooting & FAQs

Q1: Why is my Oscillamide C peak exhibiting severe tailing and broadening on a standard C18 reversed-phase column? The Causality: Oscillamide C contains an exocyclic Arginine (Arg) residue[2][3]. At a neutral or weakly acidic pH, the guanidino group of Arginine is fully protonated and carries a strong positive charge. This positive charge undergoes severe secondary ion-exchange interactions with unendcapped, acidic silanol groups (Si-O⁻) on the silica backbone of the C18 stationary phase. The Solution: You must suppress silanol ionization and mask the peptide's charge.

  • For Preparative LC/UV: Use a high-capacity, low-pH buffer. Sano et al. successfully isolated Oscillamide C using an isocratic mobile phase of 65% Methanol in 50 mM phosphate buffer at pH 3.0[1]. The high buffer capacity and low pH neutralize the silanols, yielding sharp peaks.

  • For LC-MS: Phosphate is non-volatile and will contaminate your mass spectrometer. Instead, use 0.05% - 0.1% Trifluoroacetic acid (TFA) in water/acetonitrile[4]. TFA acts as a strong ion-pairing agent, forming a neutral hydrophobic complex with the Arginine residue, drastically improving peak shape.

Q2: I am co-eluting Oscillamide C with microcystins and other anabaenopeptins. How can I alter the mobile phase to improve peak resolution? The Causality: Cyanobacterial extracts are highly complex matrices, often containing microcystins, aeruginosins, and multiple anabaenopeptins with nearly identical molecular weights and hydrophobicities[2][3]. If you are using Methanol (MeOH), the selectivity might not be sufficient to separate these structurally related peptides. The Solution: Switch your organic modifier from Methanol to Acetonitrile (ACN). ACN is a less protic solvent and interacts differently with the peptide backbone, providing orthogonal selectivity compared to MeOH. Additionally, flatten your gradient slope (e.g., 1% organic increase per minute) around the expected elution time, and increase the column compartment temperature to 40°C–50°C to improve mass transfer kinetics.

Q3: I adapted the literature isolation method for my LC-MS/MS system, but I see massive baseline noise and no Oscillamide C signal (m/z 957.5). What went wrong? The Causality: If you used the phosphate buffer from early isolation literature[1], it will precipitate in the electrospray ionization (ESI) source, causing massive ion suppression. Even if you switched to TFA[4], TFA has a high surface tension and binds strongly to basic peptides in the gas phase, which can severely suppress the[M+H]⁺ signal at m/z 957.5[1]. The Solution: For highly sensitive LC-MS/MS quantification, replace TFA with 0.1% Formic Acid (FA). While FA is a weaker ion-pairing agent (meaning you might sacrifice a marginal amount of peak sharpness compared to TFA), it provides excellent protonation in positive ESI mode without the severe ion suppression associated with TFA.

Quantitative Data: Mobile Phase Modifier Comparison

The following table summarizes the causal effects of different mobile phase additives on Oscillamide C chromatography.

Mobile Phase AdditiveConcentrationpH RangePeak Shape (Resolution)LC-MS CompatibilityPrimary Mechanism of Action
Phosphate Buffer 50 mM2.5 - 3.0ExcellentIncompatible High buffering capacity neutralizes silanols; ideal for UV-prep[1].
Trifluoroacetic Acid (TFA) 0.05% - 0.1%~2.0ExcellentModerate (Ion Suppression)Strong ion-pairing with Arg; masks positive charge[4].
Formic Acid (FA) 0.1%~2.7Good (Slight tailing)Excellent Weak ion-pairing; provides protons for ESI+ without severe suppression.
Acetic Acid 0.1% - 0.5%~3.2Poor (Broad peaks)GoodInsufficient acidity to fully suppress silanol ionization for basic peptides.
Experimental Protocols: Self-Validating HPLC-MS Workflow

To ensure analytical trustworthiness, this protocol is designed as a self-validating system . System suitability must be confirmed before analyzing precious cyanobacterial extracts.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Measure 1000 mL of LC-MS grade ultrapure water. Add exactly 1.0 mL of LC-MS grade Formic Acid (0.1% v/v). Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (Organic): Measure 1000 mL of LC-MS grade Acetonitrile. Add exactly 1.0 mL of LC-MS grade Formic Acid (0.1% v/v). Causality Check: Matching the acid concentration in both phases prevents baseline UV drift and stabilizes the MS background during the gradient elution.

Step 2: Chromatographic Parameters

  • Column: C18 Reversed-Phase, 2.1 x 100 mm, 1.7 µm particle size. Ensure the column is heavily endcapped to minimize silanol interactions.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C (Reduces mobile phase viscosity and improves peptide mass transfer).

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B (Desalting and focusing)

    • 2.0 - 15.0 min: 10% to 60% B (Elution of Oscillamide C and microcystins)

    • 15.0 - 17.0 min: 60% to 95% B (Column wash)

    • 17.0 - 20.0 min: 10% B (Re-equilibration)

Step 3: System Suitability & Self-Validation (Critical) Before injecting the biological sample, inject a blank (initial mobile phase) followed by a known standard mixture containing a synthetic basic peptide (e.g., Leucine Enkephalin).

  • Validation Criteria: The basic standard must elute with a tailing factor (Tf) of ≤ 1.2 and a retention time relative standard deviation (RSD) of ≤ 0.5% across three injections. If Tf > 1.2, the column has active silanols or the mobile phase acid modifier was prepared incorrectly. Do not proceed until resolved.

Step 4: Sample Injection & MS Detection

  • Inject 5 µL of the cyanobacterial extract (e.g., from Planktothrix rubescens[1]).

  • Monitor in Positive ESI mode. Set the MS to target the precursor ion m/z 957.5 [M+H]⁺[1].

Visualizations

1. Chromatographic Method Development Workflow The following diagram illustrates the logical decision tree for optimizing the separation of Oscillamide C based on the troubleshooting principles discussed above.

HPLC_Optimization Start Cyanobacterial Extract (Oscillamide C) RP_HPLC Reversed-Phase HPLC (C18 Column) Start->RP_HPLC Tailing Issue: Peak Tailing (Arg-Silanol Interaction) RP_HPLC->Tailing Coelution Issue: Co-elution (Cyanopeptide Matrix) RP_HPLC->Coelution AcidicMod Add Acidic Modifier (0.1% TFA or FA, pH <3) Tailing->AcidicMod GradientOpt Optimize Selectivity (Switch MeOH to ACN) Coelution->GradientOpt Resolution High-Resolution Peak (m/z 957.5 [M+H]+) AcidicMod->Resolution GradientOpt->Resolution

Caption: Oscillamide C HPLC Method Development & Troubleshooting Workflow

2. Mechanism of Action: Protein Phosphatase Inhibition Understanding the biological significance of Oscillamide C reinforces the need for high-purity chromatographic isolation. The diagram below maps its inhibitory pathway.

PP_Inhibition OscC Oscillamide C (Ureido-cyclic peptide) PP1_PP2A Ser/Thr Protein Phosphatases (PP1 & PP2A) OscC->PP1_PP2A Potent Inhibition PhosProteins Phosphorylated Proteins (Hyperphosphorylation State) PP1_PP2A->PhosProteins Prevents Dephosphorylation CellResponse Altered Cell Signaling & Toxicity PhosProteins->CellResponse Triggers

Caption: Mechanism of Action: Oscillamide C Inhibition of Protein Phosphatases (PP1/PP2A)

References
  • Sano, T., & Kaya, K. (2001). Isolation of New Protein Phosphatase Inhibitors from Two Cyanobacteria Species, Planktothrix spp. Journal of Natural Products. 1

  • Welker, M., & von Döhren, H. (2006). Cyanobacterial peptides — Nature's own combinatorial biosynthesis. FEMS Microbiology Reviews. 5

  • Erhard, M., et al. (1997). MALDI-TOF Mass spectrometry of Cyanobacteria: a Global Approach to the Discovery of Novel Secondary Metabolites. Research Commons. 3

  • BenchChem. Oscillamide B (and related compounds). BenchChem. 4

Sources

Optimization

Technical Support Center: Resolving Oscillamide C Peak Tailing in LC-MS/MS

Welcome to the Technical Support Center for LC-MS/MS analysis of cyanobacterial peptides. Oscillamide C is a ureido-containing cyclic peptide isolated from cyanobacteria such as Planktothrix rubescens[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for LC-MS/MS analysis of cyanobacterial peptides. Oscillamide C is a ureido-containing cyclic peptide isolated from cyanobacteria such as Planktothrix rubescens[1]. Because its structure includes highly basic amino acid residues—specifically Arginine (Arg) and D-Lysine—it is notoriously prone to chromatographic peak tailing[1].

As a Senior Application Scientist, I have designed this guide to move beyond generic advice. We will explore the exact physicochemical mechanisms causing peak deformation and provide self-validating protocols to restore chromatographic integrity.

Diagnostic Decision Tree

Before altering your method, you must determine if the tailing is an analyte-specific chemical interaction or a systemic physical issue. Use the workflow below to isolate the root cause.

Workflow A Identify Peak Tailing in Oscillamide C B Are all peaks tailing or just Oscillamide C? A->B C All Peaks Tail (Systemic Issue) B->C Yes D Only Oscillamide C Tails (Analyte-Specific) B->D No E Check Extra-Column Volume & PEEK Fittings C->E F Check Injection Solvent Compatibility C->F G Secondary Silanol Interactions (Arg/Lys Residues) D->G H Re-seat fittings, minimize tubing ID E->H I Match sample solvent to initial mobile phase F->I J Add Ammonium Formate, Use End-Capped Column G->J

Diagnostic decision tree for isolating systemic vs. analyte-specific peak tailing in LC-MS/MS.

Mechanistic Troubleshooting Guide

Issue A: Secondary Silanol Interactions (Analyte-Specific)

The Causality: Oscillamide C contains a guanidino group (Arg) and an epsilon-amino group (Lys)[1]. In reversed-phase liquid chromatography (RPLC), these basic amine groups become positively charged under acidic mobile phase conditions[2]. Concurrently, residual silanol groups (Si-OH) on the silica-based stationary phase can dissociate to form negatively charged silanoxides (Si-O⁻) at pH > 2.5[2]. The resulting electrostatic attraction (weak cation exchange) between the protonated peptide and the ionized silanols disrupts the primary hydrophobic retention mechanism, causing the analyte to "drag" through the column[3][4]. The Solution: Introduce a volatile buffer salt (e.g., Ammonium Formate) to the mobile phase. The complementary ammonium cations (NH₄⁺) competitively bind to the residual silanols, shielding Oscillamide C from secondary interactions[3].

Issue B: Extra-Column Volume & System Dead Volume (Systemic)

The Causality: If all peaks in your chromatogram exhibit tailing, the issue is likely physical[2]. Extra-column volume introduced by improper tubing connections—especially slippage in PEEK finger-tight fittings—creates micro-voids[2]. As the sample plug passes through these voids, laminar flow dispersion occurs, causing the band to spread asymmetrically before it reaches the mass spectrometer[5]. The Solution: Eliminate dead volume by ensuring all capillary tubing is seated flush against the stator or column frit before tightening.

Issue C: Sample Solvent Mismatch (Injection Effects)

The Causality: Injecting Oscillamide C dissolved in a strong organic solvent (e.g., 100% Methanol) into a highly aqueous initial mobile phase causes a localized disruption of the partitioning equilibrium[4]. The peptide travels rapidly through the column head in the strong solvent plug before the solvent diffuses, leading to peak fronting, splitting, or tailing[5]. The Solution: Dilute the sample in a solvent that closely matches the initial gradient conditions[4][5].

Validated Experimental Protocols

Protocol 1: Mobile Phase Optimization for Basic Peptides

This protocol establishes a self-validating mobile phase system designed to mask silanol activity without suppressing MS ionization.

  • Step 1: Prepare Mobile Phase A (Aqueous). Add 10 mM Ammonium Formate to LC-MS grade water. Adjust to pH 3.0 using Formic Acid (approx. 0.1% v/v).

    • Rationale: The formate buffer provides ionic strength to mask silanols, while the acidic pH ensures consistent protonation of Oscillamide C for positive-ion ESI-MS.

  • Step 2: Prepare Mobile Phase B (Organic). Add 10 mM Ammonium Formate and 0.1% Formic Acid to LC-MS grade Acetonitrile.

    • Rationale: Maintaining constant ionic strength across the gradient prevents baseline drift and ensures tailing is mitigated for both early and late eluting peaks[3].

  • Step 3: Column Selection. Install a sterically protected or Charged Surface Hybrid (CSH) C18 column.

    • Rationale: CSH technology incorporates a low-level positive charge on the particle surface, repelling basic peptides and drastically improving peak shape.

  • Step 4: Self-Validation. Inject a system suitability standard (e.g., a known basic peptide mix). Calculate the Asymmetry Factor ( As​ ). The system is validated and ready for Oscillamide C analysis if the As​ is between 0.95 and 1.20.

Protocol 2: System Dead Volume Remediation

Use this protocol if you suspect physical system issues are causing universal peak tailing.

  • Step 1: Isolate the Source. Bypass the analytical column using a zero-dead-volume (ZDV) union. Inject a tracer compound (e.g., 1 µL of 1% acetone).

  • Step 2: Measure Dispersion. Observe the peak width at half maximum (FWHM). If the peak is excessively broad, the dead volume is located in the autosampler or detector tubing.

  • Step 3: Re-seat Fittings. Loosen the PEEK or stainless-steel fittings. Push the tubing firmly into the port until it bottoms out against the frit, and tighten while maintaining forward pressure[2].

  • Step 4: Self-Validation. Re-inject the tracer. A sharp, symmetrical peak confirms the elimination of micro-voids. Reinstall the column and proceed.

Quantitative Data Summaries

Table 1: Impact of Mobile Phase Additives on Oscillamide C Peak Symmetry & MS Signal
Mobile Phase AdditiveMechanism of ActionExpected Asymmetry Factor ( As​ )ESI-MS Signal Intensity
0.1% Formic Acid (FA) Lowers pH to protonate silanols1.8 - 2.5 (Severe Tailing)High (Optimal ionization)
0.1% Trifluoroacetic Acid (TFA) Strong ion-pairing agent1.0 - 1.1 (Excellent)Very Low (Severe ion suppression)
0.1% FA + 10 mM NH₄Formate Cationic shielding of silanols1.1 - 1.2 (Good)High (Minimal suppression)
Table 2: Column Chemistry Comparison for Cyclic Peptides
Column Chemistry TypeResidual Silanol ActivitySuitability for Oscillamide CCausality / Rationale
Standard Uncapped C18 HighPoorExposed silanols strongly bind Arg/Lys residues via cation exchange.
End-Capped C18 LowModerateSecondary capping reduces but does not completely eliminate interactions.
Charged Surface Hybrid (CSH) Repulsive (Positive)ExcellentSurface charge repels basic peptides, ensuring sharp peaks without heavy buffers.

Frequently Asked Questions (FAQs)

Q: Why does my Oscillamide C peak tailing worsen over time on the same column? A: As columns age, the bonded phase (C18) and end-capping reagents hydrolyze due to acidic mobile phases, exposing more active silanol sites[4]. If tailing progressively worsens, it is a definitive sign of column degradation. Replace the column or use a guard cartridge to extend lifespan[4].

Q: Can I use Trifluoroacetic Acid (TFA) to fix the tailing? A: While TFA is an excellent ion-pairing agent that yields perfectly symmetrical peaks for basic peptides, it causes severe ion suppression in the MS source due to its high surface tension and gas-phase basicity. Stick to Formic Acid coupled with Ammonium Formate for LC-MS/MS workflows.

Q: How do I calculate the Asymmetry Factor ( As​ ) to monitor system suitability? A: As​=b/a , measured at 10% of the peak height, where ' a ' is the front half-width and ' b ' is the back half-width. An ideal, perfectly symmetrical peak has an As​ of 1.0[4].

References

  • [1] Isolation of New Protein Phosphatase Inhibitors from Two Cyanobacteria Species, Planktothrix spp. | Journal of Natural Products - ACS Publications | 1

  • [3] LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? | Restek | 3

  • [2] What are common causes of peak tailing when running a reverse-phase LC column? | Waters Knowledge Base | 2

  • [4] LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC International | 4

  • [5] Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables | Alwsci | 5

Sources

Troubleshooting

Minimizing matrix effects in Oscillamide C environmental water testing

Welcome to the technical support center for the analysis of Oscillamide C in environmental water samples. This resource is designed for researchers, environmental scientists, and analytical chemists encountering challeng...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of Oscillamide C in environmental water samples. This resource is designed for researchers, environmental scientists, and analytical chemists encountering challenges with matrix effects in their liquid chromatography-mass spectrometry (LC-MS/MS) based assays. As Senior Application Scientists, we have compiled this guide based on established analytical principles and field-proven methodologies to ensure you can achieve accurate and reproducible results.

Introduction to the Challenge: The "Matrix Effect"

Oscillamide C is a cyclic peptide, a type of cyanotoxin, that requires sensitive detection methods for environmental monitoring. The primary challenge in quantifying Oscillamide C in complex samples like river or lake water is the "matrix effect". This phenomenon, inherent to electrospray ionization (ESI) in mass spectrometry, involves the co-eluting endogenous components of the sample matrix either suppressing or enhancing the ionization of the target analyte, leading to inaccurate quantification. Ion suppression is the more common manifestation, where matrix components compete with the analyte for ionization, reducing its signal.

This guide provides a structured approach to understanding, identifying, and mitigating matrix effects in your Oscillamide C analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My Oscillamide C peak intensity is inconsistent and lower than expected in real samples compared to clean standards. How can I confirm if this is a matrix effect?

Answer:

This is a classic sign of ion suppression, a common matrix effect. To systematically diagnose this, you can perform a post-extraction addition experiment. This involves comparing the signal response of an analyte in a clean solvent to the response of the same analyte spiked into an extracted blank matrix sample.

Experimental Protocol: Post-Extraction Addition Test

  • Prepare a Blank Matrix Extract: Extract a water sample known to be free of Oscillamide C using your established sample preparation method (e.g., Solid-Phase Extraction).

  • Prepare a Clean Standard: Prepare a standard solution of Oscillamide C in a clean solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 10 µg/L).

  • Prepare a Spiked Sample: Spike the blank matrix extract from step 1 with the Oscillamide C standard to the same final concentration as the clean standard.

  • Analyze and Compare: Analyze both the clean standard and the spiked sample by LC-MS/MS.

  • Calculate the Matrix Effect (%ME):

    %ME = (Peak Area in Spiked Sample / Peak Area in Clean Standard) * 100

    • %ME < 100% indicates ion suppression.

    • %ME > 100% indicates ion enhancement.

    • A significant deviation from 100% (e.g., < 80% or > 120%) confirms a matrix effect that needs to be addressed.

Visualizing the Workflow:

MatrixEffect_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis & Calculation cluster_interpretation Interpretation BlankMatrix Blank Water Sample SPE Solid-Phase Extraction (SPE) BlankMatrix->SPE Extract CleanSolvent Clean Solvent (e.g., Methanol) CleanStd Clean Standard CleanSolvent->CleanStd Dilute OscillamideC_Stock Oscillamide C Stock OscillamideC_Stock->CleanStd SpikedSample Post-Extraction Spiked Sample OscillamideC_Stock->SpikedSample BlankExtract Blank Matrix Extract SPE->BlankExtract Elute BlankExtract->SpikedSample Spike LCMS LC-MS/MS Analysis CleanStd->LCMS SpikedSample->LCMS Data Peak Areas LCMS->Data Acquire Data Calculation Matrix Effect (%) = (Area_Spiked / Area_Clean) * 100 Data->Calculation Calculate %ME Result < 80% (Suppression) > 120% (Enhancement) Calculation->Result Mitigation_Strategy Start Matrix Effect Confirmed? SPE Optimize SPE Protocol (Sorbent, Wash/Elution Solvents) Start->SPE Yes Re_evaluate Re-evaluate Matrix Effect SPE->Re_evaluate Acceptable Matrix Effect < 20%? Re_evaluate->Acceptable Check %ME MatrixMatched Implement Matrix-Matched Calibration ConsiderSIDA For Highest Accuracy or Variable Matrices MatrixMatched->ConsiderSIDA Still issues? SIDA Use Stable Isotope-Labeled Internal Standard (SIDA) End Quantification is Reliable SIDA->End Acceptable->MatrixMatched No Acceptable->End Yes ConsiderSIDA->SIDA

Caption: Decision tree for selecting the appropriate matrix effect mitigation strategy.

Question 3: I don't have access to a stable isotope-labeled standard for Oscillamide C. Is the standard addition method a viable alternative to a full matrix-matched curve?

Answer:

Yes, the standard addition method is an excellent alternative when a suitable labeled internal standard is unavailable or when the sample matrix varies significantly between samples. It is, however, more labor-intensive as it requires multiple analyses for each individual sample.

The method works by splitting a single sample into several aliquots and spiking each with a different, known concentration of the analyte. By plotting the instrument response against the concentration of the added standard, a calibration curve is created within the sample's own unique matrix. The original concentration of the analyte in the sample is determined by extrapolating the linear regression back to the x-intercept.

Experimental Protocol: Standard Addition Method

  • Sample Aliquoting: Divide a single extracted sample into at least four equal volume aliquots (e.g., 4 x 100 µL).

  • Spiking:

    • Aliquot 1: Leave unspiked (this is the "zero addition").

    • Aliquot 2: Spike with a known concentration of Oscillamide C standard (e.g., to achieve a final added concentration of 5 µg/L).

    • Aliquot 3: Spike with a higher concentration (e.g., 10 µg/L).

    • Aliquot 4: Spike with an even higher concentration (e.g., 15 µg/L).

  • Analysis: Analyze all four aliquots by LC-MS/MS.

  • Data Plotting and Extrapolation:

    • Plot the peak area (y-axis) against the added concentration of Oscillamide C (x-axis).

    • Perform a linear regression on the data points.

    • The absolute value of the x-intercept is the concentration of Oscillamide C in the original, unspiked sample.

Visual Representation of Standard Addition:

Standard_Addition cluster_plot Standard Addition Plot origin xaxis origin->xaxis Concentration Added (µg/L) yaxis origin->yaxis Peak Area p1 p2 p3 p4 x_intercept x_intercept->p1 end_line x_intercept->end_line Linear Regression x_intercept_label

Caption: Graphical representation of the standard addition method for quantification.

Summary of Recommendations

IssueRecommended ActionRationale
Inconsistent peak areas in samples Perform a post-extraction addition test.To quantitatively confirm and measure the extent of the matrix effect.
Confirmed ion suppression (>20%) Optimize the SPE wash step and consider a different sorbent (e.g., polymeric).To remove a greater amount of interfering matrix components before analysis.
Persistent matrix effects after SPE optimization Implement a matrix-matched calibration curve.To ensure standards and samples are affected by the matrix in the same way.
Highly variable sample matrices or need for highest accuracy Use Stable Isotope Dilution Analysis (SIDA) or the standard addition method.To provide the most accurate correction by accounting for matrix effects on a per-sample basis.

References

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. OMICS International. Retrieved from [Link]

  • Chambers, L. (2025, April 11). High-Throughput Analysis of Cyanotoxins Using Automated Sample Preparation and SPE. Spectroscopy. Retrieved from [Link]

  • Lin, T. F., & Lin, Y. C. (2011). Simultaneous detection of nine cyanotoxins in drinking water using dual solid-phase extraction and liquid chromatography-mass spectrometry. Toxicon, 58(3), 235–244.
  • Aparicio-Muriana, M. M., Carmona-Molero, R., Lara, F. J., García-Campaña, A. M., & del Olmo-Iruela, M. (n.d.). Multiclass cyanotoxin analysis in reservoir waters: tandem solid-phase extraction followed by zwitterionic hydrophilic interaction liquid chromatography-mass spectrometry. University of Granada. Retrieved from [Link]

  • Stüber, M., & Reemtsma, T. (2004). Evaluation of three calibration methods to compensate matrix effects in environmental analysis with LC-ESI-MS. Analytical and Bioanalytical Chemistry, 378(4), 910–916.
  • Kruve, A., Lõhmus, R., & Leito, I. (2012). Reduction of Matrix Effects in Liquid Chromatography–Electrospray Ionization–Mass Spectrometry by Dilution of the Sample Extracts: How Much Dilution is Needed?. Analytical Chemistry, 84(1), 253-260.
  • Van De Steene, J. C., & Lambert, W. E. (2004). Countering matrix effects in environmental liquid chromatography–electrospray ionization tandem mass spectrometry water analysis.
  • LGC. (2013). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

  • Johnson, D. W., & Yan, H. (2016). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Journal of Analytical Toxicology, 40(8), 640–644.
  • Benvenuto, F., & Al-Tannak, N. F. (2015). Standard addition method for the determination of pharmaceutical residues in drinking water by SPE-LC-MS/MS.
  • Borecka, M., Białk-Bielińska, A., Haliński, Ł. P., Pazdro, K., Stepnowski, P., & Stolte, S. (2015). The Influence of Matrix Effects on Trace Analysis of Pharmaceutical Residues in Aqueous Environmental Samples. Journal of the American Society for Mass Spectrometry, 26(6), 969–979.
  • Li, H., Li, Y., Chen, J., Chen, L., & Xie, P. (2026). Simultaneous Determination of Multiclass Cyanotoxins in Aquatic Products, Vegetables and Algal Dietary Supplements Using Dispersive Solid-Phase Extraction (dSPE)-UHPLC-MS/MS. Toxins, 18(3), 163.
  • Hewavitharana, A. K., & Abu-Rabie, P. (2014). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 32(1), 44-51.
  • Department of Chemistry Mass Spectrometry Core Laboratory. (n.d.). LC-MS/MS Quantitative Assays. University of Florida. Retrieved from [Link]

  • Chen, J., Li, C., Xu, Y., Zhang, R., & Li, Y. (2022). Trace determination of multiple hydrophilic cyanotoxins in freshwater by off- and on-line solid phase extraction coupled to liquid chromatography-tandem mass spectrometry. Science of The Total Environment, 853, 158545.
  • American Association for Clinical Chemistry. (2017, August 1). Interference Testing and Mitigation in LC-MS/MS Assays. Retrieved from [Link]

  • Kahl, S., & Zwiener, C. (2013). Fully automated standard addition method for the quantification of 29 polar pesticide metabolites in different water bodies using LC-MS/MS. Analytical and Bioanalytical Chemistry, 405(15), 5213–5222.
  • Singh, R., & Laskin, J. (2012). Stable-isotope dilution LC–MS for quantitative biomarker analysis. Bioanalysis, 4(16), 2025–2040.
  • Liu, Y., & Gan, J. (2011). Using calibration approaches to compensate for remaining matrix effects in quantitative liquid chromatography electrospray ionization multistage mass spectrometric analysis of phyto
Optimization

Optimizing incubation time for Oscillamide C phosphatase inhibition

Welcome to the Technical Support Center for Cyanobacterial Peptide Applications. As a Senior Application Scientist, I have designed this guide to address the critical biochemical nuances of working with Oscillamide C. Os...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Cyanobacterial Peptide Applications. As a Senior Application Scientist, I have designed this guide to address the critical biochemical nuances of working with Oscillamide C.

Oscillamide C is a ureido-containing macrocyclic peptide isolated from cyanobacteria species such as Planktothrix agardhii and P. rubescens[1]. It functions as a highly potent inhibitor of serine/threonine protein phosphatases, specifically Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A)[1]. Because of its complex 19-membered macrocyclic ring and exocyclic amino acid structure, achieving accurate inhibitory data requires strict control over assay thermodynamics—most notably, the pre-incubation time[2].

Below, you will find a mechanistic overview, quantitative benchmarks, a self-validating experimental protocol, and an advanced troubleshooting FAQ designed to ensure your assays yield reproducible, publication-quality data.

Mechanistic Overview & Pathway

Oscillamide C's inhibitory activity is structurally driven by its Arg and N-Me-Hty residues, which interact directly with the catalytic clefts of PP1 and PP2A[1].

Pathway OscillamideC Oscillamide C (Macrocyclic Peptide) Phosphatases PP1 / PP2A (Ser/Thr Phosphatases) OscillamideC->Phosphatases Competitive Inhibition Dephosphorylation Dephosphorylation (Active State) Phosphatases->Dephosphorylation Catalyzes Phosphoproteins Phosphoproteins (Substrates) Phosphoproteins->Dephosphorylation CellularResponse Cellular Responses (e.g., Cell Cycle) Dephosphorylation->CellularResponse Regulates

Fig 1. Mechanism of Oscillamide C-mediated PP1 and PP2A inhibition.

Quantitative Data Summary

To evaluate your assay's performance, compare your results against the established literature values for Oscillamide C. Variations from these baselines usually indicate suboptimal incubation times or substrate competition.

Target EnzymeReported IC₅₀Optimal Pre-IncubationDetection Method
Protein Phosphatase 1 (PP1) 900 nM (0.9 µM)[2]10 – 20 minutes @ 30°C[3]Malachite Green / Absorbance
Protein Phosphatase 2A (PP2A) 133 nM (0.133 µM)[2]10 – 20 minutes @ 37°C[3]pNPP / Absorbance (405 nm)

Self-Validating Experimental Protocol

A robust protocol must be a self-validating system. This means incorporating internal controls that mathematically prove the assay conditions are optimal.

Reagents Required:

  • Assay Buffer: 50 mM Tris-HCl pH 7.4, 0.1 mM EDTA, 0.5 mM DTT[3].

  • Enzyme: Recombinant human PP1 or PP2A catalytic subunit[3].

  • Substrate: Synthetic phosphopeptide (e.g., K-R-pT-I-R-R) or pNPP[3].

  • Stop Solution: Malachite Green detection reagent or 6 M guanidine-HCl/1 M MES (pH 5.5)[4].

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute the PP1 or PP2A enzyme in the assay buffer. Self-Validation Control 1 (No-Enzyme Blank): Reserve wells with buffer only to subtract background non-enzymatic substrate hydrolysis.

  • Inhibitor Addition: Prepare a serial dilution of Oscillamide C in DMSO. Add to the microplate. Ensure final DMSO concentration remains ≤1% to prevent solvent-induced enzyme denaturation. Self-Validation Control 2 (Zero-Inhibitor Baseline): Include wells with DMSO vehicle only to establish 100% uninhibited enzyme velocity.

  • Equilibrium Pre-Incubation (Critical): Add the enzyme to the inhibitor. Incubate the plate at 30°C (for PP1) or 37°C (for PP2A) for exactly 10 to 20 minutes[3]. This allows the bulky macrocycle to navigate the catalytic cleft and reach thermodynamic binding equilibrium.

  • Reaction Initiation: Add the phosphopeptide or pNPP substrate to initiate the reaction[3].

  • Kinetic Phase Incubation: Incubate for 15–30 minutes[3]. Self-Validation Control 3 (Linearity Check): Measure absorbance at multiple time points to mathematically verify that substrate conversion remains below 10%. This ensures the reaction is strictly in the initial linear velocity phase.

  • Termination & Detection: Stop the reaction using Malachite Green (for phosphopeptides, read at 620-650 nm) or directly measure p-nitrophenol production (for pNPP, read at 405 nm)[3].

Workflow Step1 1. Enzyme Preparation (PP1/PP2A in Assay Buffer) Step2 2. Inhibitor Addition (Oscillamide C Titration) Step1->Step2 Step3 3. Equilibrium Pre-Incubation (10-20 min @ 30-37°C) Step2->Step3 Step4 4. Reaction Initiation (Add pNPP/Phosphopeptide) Step3->Step4 Step5 5. Linear Phase Incubation (<10% Substrate Conversion) Step4->Step5 Step6 6. Termination & Detection (Absorbance Measurement) Step5->Step6

Fig 2. Self-validating step-by-step assay workflow for Oscillamide C.

Troubleshooting Guides & FAQs

Q: Why is a precise pre-incubation time mandatory for Oscillamide C, and how does it affect my IC₅₀ calculations? A: Causality dictates this requirement. Oscillamide C is a large, 19-membered macrocyclic peptide[2]. Due to its complex structural motifs and steric bulk, its association with the catalytic clefts of PP1 and PP2A is not instantaneous. The enzyme and inhibitor require time to undergo conformational adaptations to achieve steady-state binding equilibrium. If you introduce the substrate before this equilibrium is reached, the substrate will competitively exclude the inhibitor. This results in an artificially inflated (weaker) IC₅₀ value. A 10–20 minute pre-incubation allows the system to reach thermodynamic equilibrium, ensuring accurate potency measurements[3].

Q: How do I practically validate that my pre-incubation time is optimal for my specific laboratory conditions? A: You must perform a "Time-to-Equilibrium" matrix. Set up parallel assays where the enzyme and Oscillamide C are pre-incubated for 0, 5, 10, 20, 30, and 60 minutes prior to substrate addition. Plot the calculated IC₅₀ against the pre-incubation time. The optimal incubation time is the point at which the IC₅₀ curve reaches an asymptote (plateaus). If the IC₅₀ continues to drop significantly at 60 minutes, you may be observing slow-binding kinetics or enzyme degradation, requiring further buffer optimization.

Q: I am seeing inconsistent IC₅₀ values between my pNPP assays and my phosphopeptide assays. Does the choice of substrate alter the required incubation time? A: The pre-incubation time governs the Enzyme-Inhibitor (E-I) complex formation, which is independent of the substrate. However, the reaction incubation time (post-substrate addition) varies drastically. pNPP is a small, non-physiological surrogate substrate with a lower catalytic efficiency ( kcat​/Km​ ) compared to specific phosphopeptides. Consequently, pNPP assays may require longer reaction incubation times (30–60 mins) to generate a detectable signal[3], whereas phosphopeptide assays using Malachite Green detection often reach sufficient signal within 10–15 minutes. Ensure you are not over-incubating the pNPP reaction to the point of substrate depletion, which violates the steady-state assumption and skews the IC₅₀.

Q: My absorbance readings are plateauing too early during the reaction phase. What is the root cause? A: This is a classic symptom of either substrate depletion or product inhibition. If more than 10% of your substrate is consumed, the reaction velocity is no longer linear, and Michaelis-Menten kinetics no longer apply. To fix this, you must either decrease your enzyme concentration, shorten the reaction incubation time, or increase your initial substrate concentration.

References

  • Isolation of new protein phosphatase inhibitors from two cyanobacteria species, Planktothrix spp. Source: PubMed / Journal of Natural Products URL:[Link]

  • Structure–Activity Relationships of Anabaenopeptins as Carboxypeptidase and Phosphatase Inhibitors Source: ACS Chemical Biology URL:[Link]

  • Isolation of New Protein Phosphatase Inhibitors from Two Cyanobacteria Species, Planktothrix spp. Source: ACS Publications URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Oscillamide C Recovery During SPE Purification

Welcome to the technical support center for the purification of Oscillamide C. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategie...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of Oscillamide C. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for improving the recovery rates of Oscillamide C during Solid-Phase Extraction (SPE). As Senior Application Scientists, we have compiled this information based on established principles of peptide chemistry and extensive experience in chromatographic purification.

Understanding Oscillamide C and the Purification Challenge

Oscillamide C is a cyclic peptide belonging to the oscillamide family of natural products, which are known for their complex structures and potent biological activities. Like its analogues, Oscillamide B and Y, Oscillamide C is a relatively large and hydrophobic molecule, which dictates its behavior during reversed-phase SPE.[1] The primary challenge in its purification is achieving high recovery while effectively removing impurities. Low recovery can be attributed to a variety of factors, from suboptimal SPE parameters to non-specific binding of this precious molecule.

This guide provides a structured approach to troubleshooting and optimizing your SPE protocol for Oscillamide C, ensuring you can consistently achieve high-purity, high-yield results.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of Oscillamide C that I should be aware of for SPE?

While the exact structure of Oscillamide C was elucidated by Sano et al. (2001), detailed physicochemical parameters are not as widely available as for some of its analogues. However, based on the known properties of Oscillamides Y and B, we can infer the following key characteristics for Oscillamide C:

PropertyInferred Characteristic for Oscillamide CImplication for SPE
Class Cyclic PeptideThe rigid, cyclic structure can influence its interaction with the stationary phase.
Molecular Weight Expected to be in the range of 800-1000 Da[2][1]A larger molecule that will interact significantly with the stationary phase.
Polarity Predominantly non-polar/hydrophobicWell-suited for reversed-phase SPE (e.g., C18 sorbent).
Key Functional Groups Multiple amide bonds, potential for hydroxyl and other functional groups on side chainsThese groups can participate in secondary interactions with the sorbent.

Q2: Which type of SPE sorbent is best for Oscillamide C purification?

For a hydrophobic cyclic peptide like Oscillamide C, a reversed-phase (RP) sorbent is the most appropriate choice. The most common and effective sorbent for this application is C18 (octadecyl-bonded silica) . The long alkyl chains of the C18 stationary phase provide strong hydrophobic interactions with the non-polar regions of the Oscillamide C molecule, leading to good retention.

Q3: Why is my Oscillamide C recovery so low?

Low recovery is the most common issue in SPE. To diagnose the problem, it is crucial to systematically collect and analyze all fractions (load, wash, and elution) to determine where the loss is occurring. The following troubleshooting guide will walk you through the most common causes and their solutions.

Troubleshooting Guide: Low Recovery of Oscillamide C

This section is designed as a decision-making tool to help you pinpoint and resolve the cause of low recovery in your SPE workflow.

Problem Area 1: Analyte Lost in the Loading Fraction (Flow-Through)

If you detect Oscillamide C in the fraction that passes through the cartridge during sample loading, it indicates poor retention.

  • Incorrect Sorbent Choice:

    • Explanation: The sorbent is not providing sufficient hydrophobic interaction to retain the analyte.

    • Solution: Ensure you are using a C18 reversed-phase sorbent. For highly hydrophobic peptides, a C8 sorbent might be too weakly retentive.

  • Sample Solvent is Too Strong:

    • Explanation: If the organic solvent concentration in your sample is too high, it will compete with the sorbent for binding to Oscillamide C, causing it to elute prematurely.

    • Solution: The organic solvent content in your sample should ideally be less than 5%. If your sample is dissolved in a high-organic solvent, dilute it with an aqueous solution before loading.

  • Incorrect pH of the Sample:

    • Explanation: The pH of the sample can affect the charge state of the peptide and its interaction with the sorbent. For reversed-phase SPE of peptides, acidic conditions are generally preferred to suppress the ionization of any acidic residues and enhance hydrophobic retention.

    • Solution: Acidify your sample with 0.1% trifluoroacetic acid (TFA) or formic acid (FA) to a pH of 2-3. TFA is often preferred as it also acts as an ion-pairing agent, further improving retention.

  • High Flow Rate During Loading:

    • Explanation: A fast flow rate does not allow sufficient time for the analyte to interact with and bind to the sorbent.

    • Solution: Maintain a slow and steady flow rate during sample loading, typically 1-2 mL/min for a standard 1-3 mL SPE cartridge.

  • Column Overload:

    • Explanation: The mass of Oscillamide C and other components in your sample exceeds the binding capacity of the SPE cartridge.

    • Solution: Reduce the amount of sample loaded onto the cartridge or use a cartridge with a larger sorbent bed mass.

Problem Area 2: Analyte Lost in the Wash Fraction

If Oscillamide C is being eluted during the wash step, your wash solvent is too strong.

  • Wash Solvent is Too Strong:

    • Explanation: The purpose of the wash step is to remove more polar impurities that are less strongly retained than Oscillamide C. If your wash solvent has too high a concentration of organic solvent, it will begin to elute your target molecule.

    • Solution: Decrease the percentage of organic solvent (e.g., acetonitrile or methanol) in your wash solution. A good starting point is a wash solvent with a slightly higher organic content than your loading solution (e.g., 5-10% acetonitrile in water with 0.1% TFA).

Problem Area 3: Analyte Not in Load or Wash Fractions, but Low in Elution

If you have confirmed that Oscillamide C is retained on the column and not lost in the wash, but your final recovery is still low, the issue lies in the elution step or with non-specific binding.

  • Incomplete Elution:

    • Explanation: The elution solvent is not strong enough to disrupt the hydrophobic interactions between Oscillamide C and the C18 sorbent.

    • Solution:

      • Increase the organic solvent concentration: Gradually increase the percentage of acetonitrile or methanol in your elution solvent (e.g., from 60% to 80% or higher).

      • Increase the elution volume: Use a larger volume of elution solvent or perform multiple, sequential elutions and combine the fractions.

      • Consider a stronger solvent: For very hydrophobic peptides, adding a small amount of isopropanol to the elution solvent can improve recovery.

  • Irreversible Adsorption to Sorbent:

    • Explanation: In some cases, highly hydrophobic molecules can be very difficult to elute from C18, especially if there are secondary interactions with the silica backbone of the sorbent.

    • Solution: Consider using a polymer-based reversed-phase sorbent (e.g., Oasis HLB) which can offer different selectivity and may release the compound more readily.

  • Non-Specific Binding to Labware:

    • Explanation: Peptides, particularly at low concentrations, can adsorb to the surfaces of plastic and glass tubes, tips, and vials.

    • Solution:

      • Use low-binding microcentrifuge tubes and pipette tips.

      • Consider silanizing glassware to reduce active sites for binding.

      • Work with higher concentrations of the peptide when possible.

Recommended SPE Protocol for Oscillamide C

This protocol is a starting point and should be optimized for your specific sample matrix and purity requirements.

Materials:
  • SPE Cartridge: C18, 500 mg sorbent mass (adjust based on sample load)

  • Conditioning Solvent: 100% Methanol (MeOH)

  • Equilibration Solvent: Deionized water with 0.1% Trifluoroacetic Acid (TFA)

  • Sample Loading Solvent: Deionized water with 0.1% TFA

  • Wash Solvent: 5% Acetonitrile (ACN) in deionized water with 0.1% TFA

  • Elution Solvent: 80% ACN in deionized water with 0.1% TFA

Step-by-Step Protocol:
  • Conditioning: Pass 5 mL of 100% MeOH through the C18 cartridge to wet the sorbent and activate the stationary phase.

  • Equilibration: Pass 5 mL of deionized water with 0.1% TFA through the cartridge to prepare the sorbent for the aqueous sample. Do not let the sorbent bed go dry.

  • Sample Loading:

    • Dissolve your crude extract containing Oscillamide C in a minimal amount of a strong solvent (e.g., methanol) and then dilute it with the sample loading solvent to ensure the final organic content is below 5%.

    • Load the sample onto the cartridge at a slow flow rate (approx. 1 mL/min).

  • Washing:

    • Pass 5-10 mL of the wash solvent (5% ACN in water with 0.1% TFA) through the cartridge to remove polar impurities.

  • Elution:

    • Elute the Oscillamide C with 5 mL of the elution solvent (80% ACN in water with 0.1% TFA) into a clean collection tube.

    • For potentially higher recovery, perform a second elution with an additional 2-3 mL of the elution solvent.

  • Post-Elution:

    • Evaporate the solvent from the collected fraction(s) under a stream of nitrogen or using a vacuum centrifuge.

    • Reconstitute the purified Oscillamide C in a suitable solvent for your downstream application.

Visualizing the Workflow and Troubleshooting

To further clarify the SPE process and the troubleshooting logic, the following diagrams have been created.

SPE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_output Outputs Condition 1. Condition (100% MeOH) Equilibrate 2. Equilibrate (0.1% TFA in Water) Condition->Equilibrate Load 3. Load Sample (<5% Organic, 0.1% TFA) Equilibrate->Load Wash 4. Wash (5% ACN, 0.1% TFA) Load->Wash Waste1 Waste (Impurities) Load->Waste1 Flow-through Elute 5. Elute (80% ACN, 0.1% TFA) Wash->Elute Waste2 Waste (Polar Impurities) Wash->Waste2 Wash Effluent Product Purified Oscillamide C Elute->Product Eluate

Caption: A standard workflow for the Solid-Phase Extraction of Oscillamide C.

Troubleshooting_Tree cluster_load Analyte in Load Fraction? cluster_wash Analyte in Wash Fraction? cluster_elution Analyte Not in Load/Wash? Start Low Recovery of Oscillamide C Load_Yes YES Start->Load_Yes Wash_Yes YES Start->Wash_Yes Elute_Yes YES Start->Elute_Yes Load_Causes Potential Causes: - Strong Sample Solvent - Incorrect Sorbent - High Flow Rate - Wrong pH - Column Overload Load_Yes->Load_Causes Wash_Causes Potential Cause: - Wash Solvent Too Strong Wash_Yes->Wash_Causes Elute_Causes Potential Causes: - Incomplete Elution - Irreversible Adsorption - Non-specific Binding Elute_Yes->Elute_Causes

Caption: A decision tree for troubleshooting low recovery of Oscillamide C.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15342746, Oscillamide Y. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10909100, Oscillamide B. Retrieved from [Link]

  • PubChemLite (n.d.). Oscillamide h (C49H67N7O11). Retrieved from [Link]

  • Sano, T., Usui, T., Ueda, K., Osada, H., & Kaya, K. (2001). Isolation of new protein phosphatase inhibitors from two cyanobacteria species, Planktothrix spp. Journal of Natural Products, 64(8), 1052–1055. [Link]

  • Barrow, R. A., & Bradley, M. (1998). Solid-Phase Total Synthesis of Oscillamide Y and Analogues. The Journal of Organic Chemistry, 63(26), 9648–9653. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing Oscillamide C and Oscillamide B PP1 IC50 values

Comprehensive Comparison Guide: PP1 Inhibitory Activity of Oscillamide C vs. Oscillamide B Executive Summary Cyanobacteria produce a vast array of bioactive cyclic peptides, many of which serve as potent enzyme inhibitor...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: PP1 Inhibitory Activity of Oscillamide C vs. Oscillamide B

Executive Summary Cyanobacteria produce a vast array of bioactive cyclic peptides, many of which serve as potent enzyme inhibitors. Among these, the anabaenopeptin family—characterized by a 19-membered macrocyclic ring and a ureido-linked exocyclic amino acid—has garnered significant attention for its ability to modulate serine/threonine protein phosphatases like Protein Phosphatase 1 (PP1)[1]. PP1 is a critical regulatory enzyme involved in cell cycle progression, glycogen metabolism, and muscle contraction. Understanding how specific structural variants, such as Oscillamide C and Oscillamide B, interact with PP1 is essential for researchers developing chemical probes or evaluating environmental toxicity[2][3].

Structural Determinants and Mechanistic Causality

While both Oscillamide C and Oscillamide B are isolated from Planktothrix species and share the core anabaenopeptin scaffold, their distinct amino acid compositions dictate drastically different affinities for the PP1 catalytic site[3][4].

  • Oscillamide C (Potent Inhibitor): This compound contains an exocyclic Arginine (Arg) and incorporates Isoleucine (Ile) and N-methylhomotyrosine (N-Me-Hty) within its macrocycle[3]. The basic guanidinium group of the exocyclic Arg is hypothesized to anchor the peptide into the acidic groove of PP1. Simultaneously, the bulky, hydrophobic N-Me-Hty optimizes the conformational fit within the hydrophobic pocket of the active site. This synergistic binding yields highly potent, sub-micromolar inhibition[1].

  • Oscillamide B (Weak Inhibitor): Conversely, Oscillamide B features Methionine (Met) and N-methylalanine (N-Me-Ala) in the corresponding macrocyclic ring positions[3]. The substitution of the bulky N-Me-Hty with the smaller N-Me-Ala fundamentally alters the macrocyclic ring's rigidity and spatial orientation. Consequently, Oscillamide B cannot maintain the tight binding conformation required to effectively block the PP1 catalytic center, resulting in a dramatic loss of inhibitory potency[1].

Mechanism OscC Oscillamide C (Optimal Fit: N-Me-Hty/Ile) PP1 Protein Phosphatase 1 (PP1) Catalytic Core OscC->PP1 High Affinity Blockade (IC50: 0.90 µM) OscB Oscillamide B (Suboptimal Fit: N-Me-Ala/Met) OscB->PP1 Weak Blockade (IC50: ~115 µM) Substrate Phosphorylated Proteins (Cellular Targets) PP1->Substrate Catalyzes Response Dephosphorylation & Signal Transduction Substrate->Response Pathway Progression (Halted by Inhibitors)

Fig 1: Mechanism of PP1 inhibition by Oscillamides, highlighting structural fit and potency.

Quantitative Data Comparison

The experimental data underscores the functional divergence between these two structural analogs. Oscillamide C is a highly effective sub-micromolar inhibitor, whereas Oscillamide B requires nearly 100-fold higher concentrations to achieve even partial inhibition[1][2].

CompoundTarget EnzymeReported IC50Max Inhibition ObservedKey Structural Residues (Ring)
Oscillamide C PP10.90 µM (900 nM)97.3% at 105 µMIle, N-Me-Hty
Oscillamide B PP1~100 µg/mL (~115 µM)43.3% at 100 µg/mLMet, N-Me-Ala

(Data aggregated from Sano et al., 2001 and comprehensive structure-activity relationship reviews[1][3])

Self-Validating Experimental Protocol: PP1 Inhibition Assay

To objectively compare the IC50 values of these cyclic peptides, researchers must employ a rigorously controlled colorimetric assay. The following protocol utilizes p-nitrophenyl phosphate (pNPP) as a substrate. It is designed as a self-validating system : it mandates the inclusion of a known potent inhibitor (e.g., Microcystin-LR) as a positive control to confirm assay sensitivity, and vehicle-only wells to establish the uninhibited baseline (100% activity)[2][5].

Causality of Pre-incubation: Cyclic peptides often exhibit slow-binding kinetics. Pre-incubating the enzyme with the oscillamides before adding the substrate ensures that binding equilibrium is reached. Skipping this step leads to substrate competition before the inhibitor has fully docked, resulting in artificially inflated IC50 values.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare 50 mM Tris-HCl (pH 7.4), 0.1 mM EGTA, 0.1% β-mercaptoethanol, and 1 mg/mL BSA. The BSA is critical as it prevents non-specific binding of the low-concentration PP1 enzyme to the microplate walls.

    • Enzyme: Dilute purified PP1 catalytic subunit in the assay buffer to a working concentration (typically 0.5–1 U/well).

    • Substrate: Prepare a 50 mM stock of pNPP in the assay buffer.

  • Compound Dilution (The Inhibitors):

    • Dissolve Oscillamide C and Oscillamide B in DMSO to create 10 mM stock solutions.

    • Perform 1:3 serial dilutions in assay buffer to generate a 10-point concentration curve (e.g., from 100 µM down to 5 nM). Crucial: Ensure the final DMSO concentration remains constant (≤1%) across all wells to rule out solvent-induced enzyme denaturation.

  • Assay Setup & Pre-incubation:

    • In a clear 96-well microplate, add 10 µL of the diluted oscillamides (or vehicle control) to designated wells.

    • Add 20 µL of the PP1 enzyme solution.

    • Incubate the plate at 30°C for 15 minutes. This step allows the ureido-linkage and macrocycle to establish equilibrium within the PP1 active site.

  • Reaction Initiation:

    • Add 20 µL of the pNPP substrate solution to all wells to start the reaction.

  • Detection & Measurement:

    • Incubate the plate at 30°C for 30 minutes in the dark.

    • Measure the absorbance at 405 nm using a microplate reader. The yellow color generated is directly proportional to the amount of p-nitrophenol produced by active PP1.

  • Data Analysis:

    • Normalize the absorbance data against the vehicle control (set as 100% activity).

    • Plot the % Inhibition vs. Log[Inhibitor] and use non-linear regression (four-parameter logistic equation) to calculate the precise IC50 values.

Workflow Step1 1. Reagent & Enzyme Prep Step2 2. Serial Dilution (Constant DMSO) Step1->Step2 Step3 3. Pre-incubation (15 min, 30°C) Step2->Step3 Step4 4. Substrate Addition (pNPP) Step3->Step4 Step5 5. Absorbance Read (405 nm) Step4->Step5 Step6 6. IC50 Non-linear Regression Step5->Step6

Fig 2: Self-validating experimental workflow for PP1 IC50 determination.

Conclusion

For researchers selecting a chemical probe for PP1 inhibition, Oscillamide C is the clear candidate due to its sub-micromolar potency (0.90 µM), driven by optimal macrocyclic residue interactions. Oscillamide B , while structurally related, lacks the necessary conformational fit, rendering it a weak inhibitor suitable primarily as a negative structural control in high-resolution phosphatase assays.

References

  • Sano, T., & Kaya, K. (2001). Isolation of New Protein Phosphatase Inhibitors from Two Cyanobacteria Species, Planktothrix spp. Journal of Natural Products (ACS Publications). Available at:[Link]

  • Fidor, A., et al. (2026). Structure–Activity Relationships of Anabaenopeptins as Carboxypeptidase and Phosphatase Inhibitors. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Sano, T., & Osada, H. (2001). Isolation of new protein phosphatase inhibitors from two cyanobacteria species, Planktothrix spp. PubMed. Available at:[Link]

Sources

Comparative

A Head-to-Head Comparison for Protein Phosphatase Inhibition: Oscillamide C vs. Microcystin-LR

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals In the intricate world of cellular signaling, the phosphorylation state of proteins acts as a master switch, governed by the oppos...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the intricate world of cellular signaling, the phosphorylation state of proteins acts as a master switch, governed by the opposing actions of protein kinases and protein phosphatases (PPs).[1][2] Specific and potent inhibitors of these enzymes are indispensable tools for dissecting these pathways and represent valuable scaffolds for therapeutic development. Among the naturally derived inhibitors of serine/threonine phosphatases, the cyanobacterial peptides Microcystin-LR (MC-LR) and the anabaenopeptin family, which includes Oscillamide C, are prominent.

This guide provides an in-depth, objective comparison of Oscillamide C and Microcystin-LR as inhibitors of protein phosphatases. Moving beyond a simple cataloging of features, we will explore the causal biochemistry behind their mechanisms, present a clear, data-driven comparison of their potency, and provide a validated experimental protocol to empower your own investigations.

Chemical and Structural Foundations

Both MC-LR and Oscillamide C are cyclic peptides synthesized non-ribosomally by cyanobacteria, but they belong to distinct structural classes which fundamentally dictates their biological activity.

Microcystin-LR (MC-LR) is the most studied variant of the microcystin family, a class of cyclic heptapeptides (composed of seven amino acids).[3][4][5] Its structure is notable for the presence of several non-proteinogenic amino acids, including the unique C20 amino acid ADDA (3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid) and N-methyldehydroalanine (Mdha).[5][6][7] The ADDA residue is crucial for its inhibitory activity, while the Mdha residue plays a key role in its mechanism of action.[8][9]

Oscillamide C , isolated from cyanobacteria such as Planktothrix agardhii and P. rubescens, is a member of the anabaenopeptin class of cyclic hexapeptides.[10][11] These molecules are characterized by a five-amino-acid ring with a sixth amino acid attached to the conserved lysine residue via a ureido bond.[6] This structural arrangement distinguishes them from the microcystins.[6][10]

Mechanism of Protein Phosphatase Inhibition

While both compounds target the catalytic subunits of serine/threonine phosphatases, their interaction and the resulting potency differ dramatically. The primary targets for both are the catalytic subunits of Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A), two of the most abundant phosphatases in eukaryotic cells.[10]

Microcystin-LR acts as a highly potent, irreversible inhibitor. Its cyclic structure orients the ADDA side chain to fit into a hydrophobic groove near the active site of the phosphatase. This initial binding is followed by a covalent reaction between the electrophilic double bond of the Mdha residue and the thiol group of a specific cysteine residue (Cys-273 in PP1) within the catalytic site.[4] This covalent linkage permanently inactivates the enzyme, accounting for MC-LR's extreme potency and toxicity.

Oscillamide C also inhibits PP1 and PP2A, but it does so with significantly less potency and is considered a reversible inhibitor.[10][11] Like other anabaenopeptins, it interacts with the active site of the phosphatases, but it lacks the dehydro-amino acid moiety required for covalent bond formation.[6] Its inhibitory action is based on non-covalent interactions that block substrate access to the catalytic metal ions (typically Mn²⁺/Fe²⁺) in the active site.

G cluster_0 Protein Phosphatase (PP1/PP2A) Catalytic Site cluster_1 Inhibition Pathway Enzyme Catalytic Subunit (with Cysteine residue) Product Dephosphorylated Protein + Pi Enzyme->Product Catalysis Blocked_Covalent Covalently Blocked Enzyme (Inactive) Blocked_NonCovalent Reversibly Blocked Enzyme (Inactive) Substrate Phosphorylated Substrate Protein Substrate->Enzyme MCLR Microcystin-LR (with Mdha residue) MCLR->Blocked_Covalent Irreversible Covalent Bond OSC Oscillamide C OSC->Blocked_NonCovalent Reversible Binding

Figure 1. Mechanism of PP1/PP2A inhibition by MC-LR and Oscillamide C.

Head-to-Head Comparison: Potency and Selectivity

The most critical distinction for a researcher choosing an inhibitor is its potency, typically measured as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor. The data clearly shows that Microcystin-LR is orders of magnitude more potent than Oscillamide C.

FeatureMicrocystin-LR Oscillamide C
Inhibitor Class Cyclic HeptapeptideCyclic Hexapeptide (Anabaenopeptin)
Primary Targets PP1, PP2A, PP4, PP5PP1, PP2A[11]
IC50 for PP1 ~0.3 - 1.7 nM [8][9]~900 nM (0.90 µM)[11]
IC50 for PP2A ~0.04 - 1.0 nM [8]~1330 nM (1.33 µM)[11]
Mechanism Irreversible (Covalent)[4]Reversible (Non-covalent)
Relative Potency Very HighModerate to Low

Expert Insight: The ~1000-fold difference in potency is the single most important factor in experimental design. For complete and potent inhibition of PP1 and PP2A in cell lysates or in vivo, MC-LR is the clear choice and is often used as a gold standard. The lower potency of Oscillamide C means it must be used at much higher concentrations, which increases the risk of off-target effects. However, its reversible nature could be advantageous in specific wash-out experiments or when a less durable inhibition is desired.

Experimental Protocol: Colorimetric Protein Phosphatase Inhibition Assay

To ensure the trustworthiness of your results, it is crucial to employ a validated assay. This protocol describes a robust, colorimetric method for determining the IC50 of an inhibitor against a purified serine/threonine phosphatase, such as PP1. The assay relies on the dephosphorylation of a synthetic substrate, p-nitrophenyl phosphate (pNPP), which produces a yellow product (p-nitrophenol) that can be measured spectrophotometrically at 405 nm.[9]

Principle

The phosphatase enzyme cleaves the phosphate group from the colorless pNPP substrate. In the presence of an inhibitor, this reaction is slowed or stopped. By measuring the rate of product formation across a range of inhibitor concentrations, a dose-response curve can be generated to calculate the IC50.

Materials and Reagents
  • Purified, active Protein Phosphatase 1 (PP1), recombinant

  • pNPP (p-nitrophenyl phosphate) substrate

  • Assay Buffer: 50 mM Tris-HCl, 0.1 mM EDTA, 0.5 mM DTT, pH 7.4

  • Inhibitor Stock Solutions: Microcystin-LR and Oscillamide C dissolved in a suitable solvent (e.g., DMSO or water)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Step-by-Step Methodology
  • Prepare Inhibitor Dilutions: Create a serial dilution of each inhibitor (e.g., 10 concentrations ranging from 1 pM to 10 µM for MC-LR; 10 nM to 100 µM for Oscillamide C) in Assay Buffer. Also prepare a "no inhibitor" control (0% inhibition) and a "no enzyme" control (100% inhibition/background).

  • Enzyme Preparation: Dilute the PP1 enzyme stock to a working concentration in ice-cold Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction proceeds linearly for the duration of the assay (typically resulting in an absorbance change of 0.2-0.8 AU in the "no inhibitor" control).

  • Assay Setup: To the wells of the 96-well plate, add the components in the following order:

    • 50 µL of Assay Buffer.

    • 10 µL of each inhibitor dilution (or solvent for controls).

    • 20 µL of diluted PP1 enzyme (add Assay Buffer instead for the "no enzyme" control).

  • Pre-incubation: Gently tap the plate to mix and pre-incubate at 30°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Start the reaction by adding 20 µL of a freshly prepared 50 mM pNPP solution to all wells.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes. Monitor the color development in the "no inhibitor" control well.

  • Read Absorbance: Measure the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis and IC50 Calculation: a. Subtract the average absorbance of the "no enzyme" (background) wells from all other readings. b. Normalize the data by setting the average absorbance of the "no inhibitor" control as 100% activity. c. Calculate the percent inhibition for each inhibitor concentration: % Inhibition = 100 - (% Activity). d. Plot the % Inhibition versus the logarithm of the inhibitor concentration. e. Use non-linear regression (sigmoidal dose-response) to fit the curve and determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition.

G cluster_workflow IC50 Determination Workflow prep 1. Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor Dilutions) setup 2. Assay Plate Setup Add Buffer, Inhibitor, Enzyme prep->setup preincubate 3. Pre-incubation (10 min @ 30°C) setup->preincubate start 4. Start Reaction (Add pNPP Substrate) preincubate->start incubate 5. Incubate (30-60 min @ 30°C) start->incubate read 6. Measure Absorbance (405 nm) incubate->read analyze 7. Data Analysis (Normalize & Plot) read->analyze ic50 8. Calculate IC50 (Non-linear Regression) analyze->ic50

Figure 2. Experimental workflow for the colorimetric PP1 inhibition assay.

Conclusion and Recommendations

The choice between Oscillamide C and Microcystin-LR is not one of equivalence, but of purpose.

Microcystin-LR is an exceptionally potent, irreversible inhibitor of a broad range of PPP-family serine/threonine phosphatases. Its high affinity and well-documented mechanism make it the definitive tool for experiments requiring robust and sustained phosphatase inhibition. It should be considered the gold standard for general-purpose PP1/PP2A inhibition.

Oscillamide C is a reversible inhibitor with a potency approximately three orders of magnitude lower than MC-LR.[11] Its utility is therefore more specialized. It may be considered in scenarios where:

  • A reversible, transient inhibition is required for wash-out studies.

  • A much lower potency is desired to avoid the extreme toxicity associated with MC-LR.

  • Investigating the structure-activity relationships among the anabaenopeptin class of inhibitors.

For the vast majority of applications in cell biology and drug discovery aimed at elucidating the roles of PP1 and PP2A, Microcystin-LR offers unparalleled potency and reliability. Researchers should select their inhibitor based on a clear understanding of these profound differences in their biochemical properties to ensure the generation of accurate and interpretable data.

References

  • ResearchGate. (n.d.). Chemical structure of microcystin-LR. Available from: [Link]

  • World Health Organization. (1998). Cyanobacterial toxins: Microcystin-LR in Drinking-water. Available from: [Link]

  • Wikipedia. (n.d.). Microcystin-LR. Available from: [Link]

  • Sano, T., & Kaya, K. (2001). Isolation of New Protein Phosphatase Inhibitors from Two Cyanobacteria Species, Planktothrix spp. Journal of Natural Products, 64(8), 1052-1054. Available from: [Link]

  • MacKintosh, C., Beattie, K. A., Klumpp, S., Cohen, P., & Codd, G. A. (1990). Cyanobacterial microcystin-LR is a potent and specific inhibitor of protein phosphatases 1 and 2A from both mammals and higher plants. FEBS Letters, 264(2), 187-192. Available from: [Link]

  • MDPI. (2021). Anabaenopeptins. Available from: [Link]

  • Gaget, V., Gaysinski, M., & Huisman, J. (2021). Anabaenopeptins: What We Know So Far. Toxins, 13(9), 608. Available from: [Link]

  • Mazur-Marzec, H., et al. (2021). Anabaenopeptins from Cyanobacteria in Freshwater Bodies of Greece. Toxins, 13(12), 901. Available from: [Link]

  • Collins, C. M., & Sim, A. T. (2008). Serine/Threonine Protein Phosphatase Assays. Current Protocols in Molecular Biology, Chapter 18, Unit 18.9. Available from: [Link]

  • Yoshizawa, S., et al. (1990). Inhibition of protein phosphatases by microcystis and nodularin associated with hepatotoxicity. Journal of Cancer Research and Clinical Oncology, 116(6), 609-614. Available from: [Link]

  • Mazur-Marzec, H., et al. (2014). Non-ribosomal peptides produced by Planktothrix agardhii from Siemianówka Dam Reservoir SDR (northeast Poland). Archives of Microbiology, 196(8), 555-567. Available from: [Link]

  • Kennelly, P. J. (1996). Inhibition of an archaeal protein phosphatase activity by okadaic acid, microcystin-LR, or calyculin A. Journal of Bacteriology, 178(8), 2321-2324. Available from: [Link]

  • ResearchGate. (n.d.). Inhibition of protein phosphatases by microcystis and nodularin associated with hepatotoxicity. Available from: [Link]

  • Zhang, C., et al. (2015). Inhibition of protein phosphatase 2A with the small molecule LB100 overcomes cell cycle arrest in osteosarcoma after cisplatin treatment. Cell Cycle, 14(13), 2100-2108. Available from: [Link]

  • McCluskey, A., & Sim, A. T. (2009). Small Molecule Inhibitors of Ser/thr Protein Phosphatases: Specificity, Use and Common Forms of Abuse. Current Medicinal Chemistry, 16(18), 2297-2311. Available from: [Link]

  • An, J., & Carmichael, W. W. (1994). Use of a colorimetric protein phosphatase inhibition assay and enzyme linked immunosorbent assay for the study of microcystins and nodularins. Toxicon, 32(12), 1495-1507. Available from: [Link]

  • Andre, T. A., et al. (2022). Small Molecule Activators of Protein Phosphatase 2A Exert Global Stabilising Effects on the Scaffold PR65. bioRxiv. Available from: [Link]

  • Berdún, M., et al. (2023). Optimization and validation of a protein phosphatase inhibition assay for accessible microcystin detection. Analytical and Bioanalytical Chemistry, 415(10), 1835-1845. Available from: [Link]

  • Hastie, C. J., et al. (2015). Cell Death Inducing Microbial Protein Phosphatase Inhibitors—Mechanisms of Action. Toxins, 7(10), 4271-4290. Available from: [Link]

  • Sano, T., & Kaya, K. (1995). Oscillamide Y, A Chymotrypsin Inhibitor from Toxic Oscillatoria Agardhii. Tetrahedron Letters, 36(33), 5933-5936.
  • MilliporeSigma. (n.d.). Kinases and Phosphatases Inhibitors. Available from: [Link]

  • Wlodarchak, N., et al. (2015). Inhibition of CDC25B Phosphatase Through Disruption of Protein–Protein Interaction. ACS Chemical Biology, 10(4), 1119-1127. Available from: [Link]

  • ResearchGate. (n.d.). IC50 values for the compounds. Available from: [Link]

  • PubChem. (n.d.). Osalmid. Available from: [Link]

  • Andre, T. A., et al. (2022). Small Molecule Activators of Protein Phosphatase 2A Exert Global Stabilising Effects on the Scaffold PR65. bioRxiv. Available from: [Link]

  • ResearchGate. (n.d.). IC:50 values of the different compounds in U87MG and LN229 cells after 72 h of treatment. Available from: [Link]

  • PubChem. (n.d.). N-(Carboxymethyl)-N,N-dimethyl-3-(((3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl)amino)1-propanaminium. Available from: [Link]

  • MDPI. (2022). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Available from: [Link]

  • Adebayo, I. A., & Ndlela, L. L. (2022). A Mini-Review on Detection Methods of Microcystins. Toxics, 10(11), 693. Available from: [Link]

  • MDPI. (2023). Microcystin Concentrations, Partitioning, and Structural Composition during Active Growth and Decline: A Laboratory Study. Available from: [Link]

  • Lawton, L. A., & Robertson, P. K. J. (2011). Response of Microcystis aeruginosa and Microcystin-LR to electron beam irradiation doses. Journal of Environmental Monitoring, 13(10), 2821-2826. Available from: [Link]

  • Worcester Polytechnic Institute. (n.d.). Comparison of Microcystin-LR Degradation by UV222 and UV254 via ELISA, UPLC- PDA, and LC-MS/MS. Available from: [Link]

Sources

Validation

Validation of Oscillamide C as a Selective PP1/PP2A Inhibitor: A Comparative Guide for Phosphatase Targeting

Protein phosphatases 1 (PP1) and 2A (PP2A) are critical regulators of cellular signaling, controlling pathways ranging from cell cycle progression to apoptosis. Identifying selective inhibitors is paramount for both basi...

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Author: BenchChem Technical Support Team. Date: April 2026

Protein phosphatases 1 (PP1) and 2A (PP2A) are critical regulators of cellular signaling, controlling pathways ranging from cell cycle progression to apoptosis. Identifying selective inhibitors is paramount for both basic research and targeted oncology. Oscillamide C, a ureido-containing cyclic peptide isolated from the cyanobacteria Planktothrix agardhii and P. rubescens, has emerged as a highly valuable tool compound[1].

While frequently categorized loosely as a PP2A inhibitor, empirical data demonstrates that Oscillamide C is a highly selective dual inhibitor of both PP1 and PP2A, showing absolutely no activity against tyrosine phosphatases (PTPs) or dual-specificity phosphatases[1]. This guide provides a comprehensive framework for validating Oscillamide C in your experimental pipelines, comparing its efficacy against alternative inhibitors, and establishing self-validating protocols to ensure data integrity.

Structural Basis of Selectivity

Oscillamide C belongs to the anabaenopeptin family of cyanobacterial peptides. The structural scaffold is defined by a 19-membered macrocyclic ring and a ureido-linked exocyclic amino acid[2]. The identity of this exocyclic residue (Position AA1) is the primary determinant of target selectivity.

In Oscillamide C, AA1 is an Arginine (Arg) residue. This basic, solvent-exposed residue directly engages the acidic active sites of serine/threonine phosphatases[1]. This specific structural conformation allows Oscillamide C to inhibit PP1 with an IC₅₀ of 0.90 µM and PP2A with an IC₅₀ of 1.33 µM, while completely sparing protein tyrosine phosphatases like PTP-S2 and VHR[1],[3].

Comparative Profiling of Phosphatase Inhibitors

Selecting the right inhibitor requires balancing potency, selectivity, and cellular toxicity. When designing an experiment to isolate PP2A function, it is critical to understand the off-target profile of your chosen compound. Table 1 objectively compares Oscillamide C against other standard-of-care phosphatase inhibitors[4].

Table 1: Quantitative Comparison of Serine/Threonine Phosphatase Inhibitors

InhibitorTarget ProfilePP1 IC₅₀PP2A IC₅₀Key AdvantageLimitation
Oscillamide C PP1 / PP2A Dual0.90 µM1.33 µMHigh selectivity over tyrosine and dual-specificity phosphatases.Dual inhibition limits use if strict PP2A-only isolation is needed.
Calyculin A PP1 / PP2A Dual2.0 nM0.5 - 1.0 nMExtreme potency; highly cell-permeable.High toxicity; very narrow therapeutic window for live-cell assays.
Cantharidic Acid PP2A Selective600 nM50 nM12-fold selectivity for PP2A over PP1.Weaker overall potency compared to marine-derived toxins.
Endothall PP2A Selective5.0 µM90 nMExcellent PP2A selectivity (>50-fold).Requires high micromolar concentrations for cellular efficacy.
Self-Validating Experimental Protocols

As an application scientist, I emphasize that a single assay is never sufficient to validate target engagement. Biochemical assays prove intrinsic inhibition but fail to account for cell permeability or intracellular stability. Conversely, phenotypic assays prove a cellular effect but cannot confirm direct binding.

To ensure trustworthiness, the following protocols form a self-validating system : biochemical profiling coupled with Cellular Thermal Shift Assays (CETSA) to confirm physical binding inside a living cell.

ValidationWorkflow Prep 1. Compound Prep Oscillamide C (DMSO Stock) Enzyme 2. Biochemical Assay Malachite Green (Pi Release) Prep->Enzyme Cell 3. Target Engagement CETSA (Thermal Stability) Enzyme->Cell Valid 4. Functional Readout Western Blot (p-Akt / p-ERK) Cell->Valid

Caption: Self-validating experimental workflow for confirming intracellular PP2A/PP1 inhibition.

Protocol A: Biochemical Profiling via Malachite Green Assay

Causality Check: Because PP1 and PP2A are serine/threonine phosphatases, their activity is most directly quantified by the release of inorganic phosphate (Pi) from a synthetic phosphopeptide. Malachite green forms a stable, colorimetric complex with free Pi, allowing high-throughput, non-radioactive kinetic measurements.

  • Reagent Preparation: Prepare an Oscillamide C stock in anhydrous DMSO. Dilute to working concentrations (0.1 µM to 10 µM) in assay buffer (50 mM Tris-HCl pH 7.5, 0.1 mM EGTA, 0.1% β-mercaptoethanol).

  • Enzyme-Inhibitor Pre-incubation: Combine 20 µL of purified PP2A (or PP1) enzyme with 10 µL of Oscillamide C. Incubate at 30°C for 15 minutes. Why? This step allows thermodynamic equilibrium of the inhibitor with the catalytic core before the substrate introduces competitive binding dynamics.

  • Substrate Addition: Initiate the reaction by adding 20 µL of a specific phosphopeptide substrate (e.g., K-R-pT-I-R-R). Incubate for 20 minutes at 30°C.

  • Colorimetric Detection: Terminate the reaction by adding 100 µL of Malachite Green detection reagent. Read absorbance at 620 nm after 15 minutes of color development.

Protocol B: Intracellular Target Engagement via CETSA

Causality Check: To prove Oscillamide C acts on PP2A inside the cell, we use CETSA. When a ligand binds its target protein, it thermodynamically stabilizes the protein fold, shifting its melting temperature (Tm). This proves direct physical engagement rather than a downstream signaling artifact.

  • Cell Treatment: Culture target cells (e.g., HCT116) to 70% confluence. Treat with 5 µM Oscillamide C or a DMSO vehicle control for 2 hours. Why 2 hours? This provides sufficient time for cell penetration and target binding without triggering secondary apoptotic cascades that degrade the proteome.

  • Thermal Denaturation: Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (40°C to 65°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis and Clearance: Lyse cells using repeated freeze-thaw cycles (liquid nitrogen to 37°C). Centrifuge at 20,000 x g for 20 minutes to pellet denatured proteins.

  • Detection: Resolve the soluble fraction via SDS-PAGE and Western blot for the PP2A catalytic subunit (PP2Ac). A rightward shift in the thermal aggregation curve confirms intracellular target engagement.

Downstream Signaling Implications

Inhibiting PP1 and PP2A prevents the dephosphorylation of critical survival kinases. By validating the upstream physical binding (via CETSA), researchers can confidently attribute the subsequent hyperactivation of pathways like Akt and ERK to Oscillamide C's direct mechanism of action.

SignalingPathway Osc Oscillamide C PP2A PP2A Complex Osc->PP2A Inhibits (IC50: 1.33 µM) PP1 PP1 Catalytic Osc->PP1 Inhibits (IC50: 0.90 µM) PTP Tyrosine Phosphatases (PTP-S2, VHR) Osc->PTP No Inhibition Akt Akt / PKB (Hyperphosphorylated) PP2A->Akt Fails to dephosphorylate ERK ERK1/2 MAPK (Hyperphosphorylated) PP1->ERK Fails to dephosphorylate Pheno Cell Cycle Arrest / Apoptosis Akt->Pheno Pathway Hyperactivation ERK->Pheno Pathway Hyperactivation

Caption: Mechanism of Oscillamide C: Dual PP1/PP2A inhibition leading to kinase hyperactivation.

References
  • Sano, T., Usui, T., Ueda, K., Osada, H., & Kaya, K. (2001). Isolation of new protein phosphatase inhibitors from two cyanobacteria species, Planktothrix spp. Journal of Natural Products.[Link]

  • Fossen, J. L., & Linington, R. G. (2024). Structure–Activity Relationships of Anabaenopeptins as Carboxypeptidase and Phosphatase Inhibitors. Marine Drugs (via PMC).[Link]

Sources

Comparative

Oscillamide C versus Okadaic acid in serine/threonine phosphatase assays

Title: Comparative Guide: Oscillamide C vs. Okadaic Acid in Ser/Thr Phosphatase Assays Introduction Protein phosphorylation is a fundamental regulatory mechanism in eukaryotic cells, dynamically balanced by kinases and p...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Guide: Oscillamide C vs. Okadaic Acid in Ser/Thr Phosphatase Assays

Introduction

Protein phosphorylation is a fundamental regulatory mechanism in eukaryotic cells, dynamically balanced by kinases and phosphatases. Among the serine/threonine phosphatases, Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A) account for the vast majority of cellular dephosphorylation activity. For drug development professionals and researchers, distinguishing the specific roles of PP1 and PP2A is critical for mapping disease pathways like tauopathies and cancer.

This guide objectively compares two distinct chemical probes used to isolate these pathways: Okadaic Acid , the gold-standard marine polyether toxin, and Oscillamide C , a cyanobacterial cyclic peptide.

Structural and Mechanistic Profiling

Okadaic Acid (OA) Okadaic acid is a naturally occurring polyether toxin derived from marine dinoflagellates[1]. It is highly lipophilic, allowing it to easily penetrate cell membranes to stimulate intracellular protein phosphorylation[1]. Mechanistically, OA binds tightly to the hydrophobic groove adjacent to the active site of PP1 and PP2A. Its exceptionally high affinity makes it a potent tumor promoter and a classic tool for inducing tau hyperphosphorylation in Alzheimer's disease models[2].

Oscillamide C (OsC) Oscillamide C belongs to the anabaenopeptins, a family of cyanobacterial cyclic peptides characterized by a 19-membered macrocyclic ring and a ureido-linked exocyclic amino acid[3]. Isolated from Planktothrix species, OsC utilizes its specific amino acid residues (such as Arg and N-methylhomotyrosine) to interact directly with the phosphatase active site[4]. Unlike the broadly cell-permeable OA, OsC's larger peptide scaffold makes it an excellent candidate for in vitro structural biology studies and serves as a template for designing highly specific, macrocyclic phosphatase inhibitors[3].

Mechanism OA Okadaic Acid (Polyether Toxin) PP2A Protein Phosphatase 2A (PP2A) OA->PP2A IC50: 0.1-0.3 nM PP1 Protein Phosphatase 1 (PP1) OA->PP1 IC50: 15-50 nM OsC Oscillamide C (Cyclic Peptide) OsC->PP2A IC50: 1.33 µM OsC->PP1 IC50: 0.90 µM Substrate Phosphorylated Substrates (e.g., Tau, Drp1) PP2A->Substrate Dephosphorylates PP1->Substrate Dephosphorylates Response Cellular Signaling & Hyperphosphorylation Substrate->Response Accumulation when inhibited

Inhibitory logic of Okadaic Acid and Oscillamide C on PP1/PP2A signaling pathways.

Quantitative Performance & Selectivity Matrix

To design a robust assay, researchers must leverage the differential IC50 values of these inhibitors. OA exhibits a >100-fold selectivity for PP2A over PP1[2][5], whereas OsC inhibits both enzymes in the near-micromolar range[6].

ParameterOkadaic AcidOscillamide C
Chemical Class Polyether marine toxinUreido-containing cyclic peptide
PP2A IC50 0.1 – 0.3 nM[2]1.33 µM[6]
PP1 IC50 15 – 50 nM[2]0.90 µM[6]
PP2B (Calcineurin) Weakly inhibited (>1 µM)[1][5]Not well characterized
PP2C Not inhibited[1][2]Not well characterized
Cell Permeability High (Highly lipophilic)[1]Low to Moderate (Peptide scaffold)
Primary Application In vivo signaling, PP1/PP2A differentiationIn vitro screening, structural drug design

Experimental Design: The Causality Behind Protocol Choices

The Self-Validating Okadaic Acid Titration System: When investigating an unknown dephosphorylation event in cell lysates, simply adding an inhibitor is insufficient; you must establish a self-validating system. Because OA completely inhibits PP2A at 1–2 nM but requires >15 nM to inhibit PP1[5], researchers can run parallel assays at 1 nM and 100 nM. The causality: If the phosphatase activity is abolished at 1 nM, PP2A is the primary actor. If activity persists at 1 nM but is eliminated at 100 nM, PP1 is responsible. This intrinsic logic validates the assay without requiring genetic knockdowns.

Deploying Oscillamide C: OsC is utilized when evaluating the structure-activity relationship (SAR) of novel anabaenopeptin derivatives[3]. Because its IC50 is in the micromolar range (0.90 µM for PP1 and 1.33 µM for PP2A)[6], it serves as a critical baseline control for peptide-based active-site mapping. It ensures that novel synthetic macrocyclic analogs are accurately benchmarked against a natural cyclic peptide standard.

Step-by-Step Methodology: Differential Phosphatase Activity Assay

This protocol details an in vitro colorimetric assay using p-nitrophenyl phosphate (pNPP) to differentiate PP1 and PP2A activity using OA and OsC.

Workflow Prep 1. Lysate Prep (EDTA-free buffer) Split 2. Aliquot (Control vs. Treated) Prep->Split Inhibit 3. Inhibitor Incubation (OA / OsC for 15 min) Split->Inhibit Substrate 4. Substrate Addition (pNPP at 37°C) Inhibit->Substrate Read 5. Signal Detection (Absorbance 405 nm) Substrate->Read

Step-by-step workflow for differential in vitro Ser/Thr phosphatase activity assays.

Protocol Steps:

  • Lysate Preparation (Preserving Metallo-Enzyme Integrity): Causality: PP1 and PP2A are metalloenzymes. Homogenize cells in an EDTA-free Tris-HCl buffer (pH 7.4) containing protease inhibitors. Avoid broad-spectrum phosphatase inhibitor cocktails (like sodium orthovanadate or fluoride) during lysis, as they will prematurely quench the assay.

  • Inhibitor Reconstitution & Titration: Causality: OA is highly hydrophobic. Reconstitute in DMSO to a 1 mM stock[5]. Prepare working dilutions in the assay buffer to yield final well concentrations of 1 nM (PP2A inhibition) and 100 nM (PP1 + PP2A inhibition). For OsC, reconstitute in DMSO and use at a final concentration of 2 µM to ensure complete inhibition of both PP1 and PP2A[6].

  • Pre-Incubation: Aliquot 50 µL of lysate into a 96-well plate. Add 10 µL of the respective inhibitor dilutions (Vehicle, OA 1 nM, OA 100 nM, OsC 2 µM). Incubate at 37°C for 15 minutes. Causality: This pre-incubation allows the inhibitors to achieve binding equilibrium within the active site before the substrate introduces competitive kinetics.

  • Substrate Addition: Add 40 µL of pNPP solution (final concentration 5 mM). Incubate at 37°C for 30 minutes. Causality: pNPP is a broad-spectrum, non-specific substrate that turns yellow upon dephosphorylation, providing a universal, reliable readout for phosphatase activity.

  • Detection & Data Interpretation: Stop the reaction with 50 µL of 0.1 M NaOH and read absorbance at 405 nm. Validation Logic: The difference in absorbance between the Vehicle and OA 1 nM wells represents PP2A activity. The difference between OA 1 nM and OA 100 nM represents PP1 activity. The OsC wells validate the efficacy of cyclic peptide inhibition against the total PP1/PP2A pool.

Conclusion

For immediate, highly potent differentiation of PP1 and PP2A in complex biological systems, Okadaic acid remains the unrivaled standard. However, as drug development pivots toward biologics and macrocyclic peptides to target traditionally "undruggable" protein-protein interactions, Oscillamide C provides a crucial structural scaffold. By understanding the distinct mechanistic causality and kinetic profiles of these two inhibitors, researchers can design rigorously self-validating assays that yield high-confidence data.

References

  • Title: OKADAIC ACID - Inxight Drugs Source: NCATS Inxight Drugs URL:[Link]

  • Title: Structure–Activity Relationships of Anabaenopeptins as Carboxypeptidase and Phosphatase Inhibitors Source: PMC (PubMed Central) URL:[Link]

  • Title: Isolation of New Protein Phosphatase Inhibitors from Two Cyanobacteria Species, Planktothrix spp. Source: Journal of Natural Products (ACS Publications) URL:[Link]

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Validation

A Comparative Guide to Investigating the Cross-Reactivity of Oscillamide C with Carboxypeptidases A and B

Introduction Oscillamides are a family of cyclic peptides produced by cyanobacteria, with various congeners like Oscillamide Y, B, and H having been identified.[1][2][3] While the specific biological activities of many o...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Oscillamides are a family of cyclic peptides produced by cyanobacteria, with various congeners like Oscillamide Y, B, and H having been identified.[1][2][3] While the specific biological activities of many oscillamides are still under investigation, their peptide nature makes them potential candidates for interaction with proteases. This guide focuses on a hypothetical investigation into the cross-reactivity of a representative member, Oscillamide C, with two key metalloexopeptidases: carboxypeptidase A (CPA) and carboxypeptidase B (CPB).

Carboxypeptidases are zinc-containing enzymes crucial for processes ranging from digestion to protein maturation.[4][5] They catalyze the hydrolysis of the peptide bond at the C-terminal end of a polypeptide chain.[6] A key distinction between CPA and CPB lies in their substrate specificity. CPA preferentially cleaves C-terminal amino acids with aromatic or branched aliphatic side chains.[4][6] In contrast, CPB is highly specific for basic C-terminal amino acids, namely arginine and lysine.[7][8][9] This difference in specificity is dictated by the amino acid residues within their respective active sites.[8]

Given the lack of direct experimental data on the interaction between Oscillamide C and these carboxypeptidases in publicly available literature, this guide is structured as a comprehensive experimental roadmap for researchers aiming to elucidate this potential cross-reactivity. We will proceed with a logical, step-by-step approach, from initial in-silico predictions to detailed in-vitro enzyme inhibition assays and data interpretation.

Comparative Overview of Carboxypeptidase A and B

Before delving into the experimental design, it is crucial to understand the key differences between the two enzymes that will likely govern any potential interaction with Oscillamide C.

FeatureCarboxypeptidase A (CPA)Carboxypeptidase B (CPB)
EC Number 3.4.17.1[10]3.4.17.2[9]
Primary Function Digestion of dietary proteins[6]Digestion, protein processing[8]
Substrate Specificity C-terminal aromatic (e.g., Phe, Tyr, Trp) or branched aliphatic (e.g., Leu, Ile, Val) amino acids[6]C-terminal basic amino acids (Arg, Lys)[7][8][9]
Active Site Contains a hydrophobic pocket to accommodate the substrate's side chain. Key residues include Ile255.[8]The active site contains an aspartate residue (Asp253) that forms a salt bridge with the positively charged side chain of the substrate.[8]
Inhibitors Potato carboxypeptidase inhibitor (PCI)[11][12], various small molecule inhibitors.[13]Also inhibited by PCI[12], specific small molecule inhibitors.

Experimental Workflow for Determining Cross-Reactivity

The following diagram outlines a logical workflow for a comprehensive investigation into the cross-reactivity of Oscillamide C with CPA and CPB.

experimental_workflow cluster_insilico In-Silico Analysis cluster_invitro In-Vitro Assays cluster_data Data Analysis & Interpretation insilico_docking Molecular Docking of Oscillamide C with CPA and CPB Active Sites enzyme_assays Enzyme Inhibition Assays (CPA and CPB) insilico_docking->enzyme_assays Hypothesis Generation kinetic_analysis Determination of Inhibition Kinetics (e.g., Ki, mode of inhibition) enzyme_assays->kinetic_analysis Quantitative Data data_interpretation Comparative Analysis of Inhibition Data (IC50, Ki) kinetic_analysis->data_interpretation Kinetic Parameters conclusion Conclusion on Cross-Reactivity data_interpretation->conclusion Final Assessment

Caption: A proposed experimental workflow for investigating the cross-reactivity of Oscillamide C with carboxypeptidases A and B.

Part 1: In-Silico Molecular Docking (Hypothesis Generation)

Due to the cyclic peptide nature of oscillamides, it is plausible that they could act as inhibitors by occluding the active site of carboxypeptidases. Molecular docking can provide initial insights into the potential binding modes and affinities of Oscillamide C with both CPA and CPB.

Methodology:

  • Obtain 3D Structures:

    • Source the crystal structures of human or bovine CPA and CPB from the Protein Data Bank (PDB).

  • Prepare Structures for Docking:

    • Remove water and ligand molecules from the enzyme crystal structures.

    • Assign protonation states to the amino acid residues at a physiological pH.

    • Energy-minimize the structure of Oscillamide C.

  • Perform Molecular Docking:

    • Define the binding pocket around the active site of each enzyme.

    • Use a suitable docking program (e.g., AutoDock, Glide) to predict the binding poses of Oscillamide C within the active sites of CPA and CPB.

  • Analyze Results:

    • Compare the predicted binding energies and poses of Oscillamide C for both enzymes.

    • A lower predicted binding energy suggests a more favorable interaction.

    • Examine the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between Oscillamide C and the key residues in the active sites of CPA and CPB.

Expected Outcome: This in-silico analysis will generate a hypothesis regarding the likelihood and potential differences in the binding of Oscillamide C to CPA and CPB, which can then be validated experimentally.

Part 2: In-Vitro Enzyme Inhibition Assays

This is the core of the investigation, providing quantitative data on the inhibitory activity of Oscillamide C against both enzymes. A continuous spectrophotometric assay is recommended for its simplicity and high-throughput potential.[14][15][16]

Materials and Reagents
  • Enzymes: Bovine pancreatic Carboxypeptidase A (e.g., Sigma-Aldrich C0261) and Porcine pancreatic Carboxypeptidase B (e.g., Sigma-Aldrich C9584).

  • Substrates:

    • For CPA: N-(4-Methoxyphenylazoformyl)-Phe-OH potassium salt (Azo-CPA substrate) or Hippuryl-L-phenylalanine.[10][15]

    • For CPB: Hippuryl-L-arginine.

  • Inhibitor: Oscillamide C (to be sourced or synthesized).

  • Buffers:

    • CPA Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.5.[16]

    • CPB Assay Buffer: 25 mM Tris-HCl, 0.1 M NaCl, pH 7.6.

  • Instrumentation: UV-Vis spectrophotometer or microplate reader.[14][15]

Detailed Experimental Protocol: Carboxypeptidase A Inhibition Assay

This protocol is adapted from established methods for measuring CPA activity.[14][15][16]

  • Preparation of Reagents:

    • Prepare a stock solution of CPA in cold 10% LiCl.[10] The final concentration should be determined empirically to yield a linear reaction rate.

    • Prepare a stock solution of the Azo-CPA substrate in the assay buffer.

    • Prepare a stock solution of Oscillamide C in a suitable solvent (e.g., DMSO) and create a dilution series.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • Assay Buffer

      • Oscillamide C at various concentrations (or solvent control)

      • CPA enzyme solution

    • Incubate the plate at 25°C for 10-15 minutes to allow for inhibitor-enzyme binding.[15]

    • Initiate the reaction by adding the Azo-CPA substrate solution to each well.

    • Immediately measure the decrease in absorbance at 340-350 nm every 30 seconds for 10-20 minutes.[14][17]

  • Controls:

    • Negative Control (No Inhibition): Enzyme, substrate, and solvent (without Oscillamide C).

    • Blank: Substrate and buffer (without enzyme).

Detailed Experimental Protocol: Carboxypeptidase B Inhibition Assay
  • Preparation of Reagents:

    • Prepare a stock solution of CPB in the assay buffer.

    • Prepare a stock solution of Hippuryl-L-arginine in the assay buffer.

    • Use the same dilution series of Oscillamide C as for the CPA assay.

  • Assay Procedure:

    • The setup is similar to the CPA assay.

    • After initiating the reaction with Hippuryl-L-arginine, monitor the increase in absorbance at 254 nm, which corresponds to the formation of hippuric acid.

  • Controls:

    • Follow the same control scheme as for the CPA assay.

Part 3: Data Analysis and Interpretation

Calculating Percentage Inhibition and IC50
  • Determine the initial reaction rate (V₀) from the linear portion of the absorbance vs. time curve for each concentration of Oscillamide C.

  • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] * 100

  • Plot the percentage of inhibition against the logarithm of the Oscillamide C concentration.

  • Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Determining Inhibition Kinetics (Ki and Mode of Inhibition)

To understand the mechanism of inhibition, perform the enzyme assays with varying concentrations of both the substrate and Oscillamide C.

  • Generate Lineweaver-Burk or Michaelis-Menten plots for each inhibitor concentration.

  • Analyze the changes in Vmax and Km to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

  • Calculate the inhibition constant (Ki) from the data.

Interpreting Cross-Reactivity

The degree of cross-reactivity can be assessed by comparing the IC50 and Ki values for CPA and CPB.

Hypothetical OutcomeInterpretation
Similar IC50/Ki for CPA and CPB Oscillamide C is a non-selective inhibitor of both carboxypeptidases.
Significantly lower IC50/Ki for CPA Oscillamide C is a selective inhibitor of carboxypeptidase A.
Significantly lower IC50/Ki for CPB Oscillamide C is a selective inhibitor of carboxypeptidase B.
High IC50/Ki for both enzymes Oscillamide C is a weak or non-inhibitor of these carboxypeptidases.

Conclusion and Future Directions

This guide provides a comprehensive framework for a systematic investigation into the cross-reactivity of Oscillamide C with carboxypeptidases A and B. By following this structured approach, researchers can generate robust and reliable data to characterize this potential interaction. The results of such a study would not only contribute to our understanding of the biological activities of oscillamides but could also inform the development of novel, selective protease inhibitors.

Future studies could expand on these findings by:

  • Investigating the interaction of other oscillamide analogs to establish structure-activity relationships.

  • Utilizing surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to directly measure the binding kinetics and thermodynamics of the enzyme-inhibitor interaction.

  • Solving the crystal structure of the enzyme-Oscillamide C complex to visualize the precise binding mode.

References

  • Vertex AI Search. Substrate Specificity of Human Carboxypeptidase A6 - PMC.
  • Worthington Biochemical Corporation. Carboxypeptidase A - Worthington Enzyme Manual.
  • Bio-protocol. Microplate Assay to Study Carboxypeptidase A Inhibition in Andean Potatoes. (2025).
  • Bio-protocol. Microplate Assay to Study Carboxypeptidase A Inhibition in Andean Potatoes. (2016).
  • Benchchem. Quantifying Carboxypeptidase A Activity with Ac-Phe-Thiaphe-OH: Application Notes and Protocols.
  • Wikipedia. Carboxypeptidase A.
  • Taylor & Francis Online. Carboxypeptidase B – Knowledge and References.
  • Worthington Biochemical Corporation. Carboxypeptidase B - Worthington Enzyme Manual.
  • Sigma-Aldrich. Carboxypeptidase A Assay Kit (CS1130) - Technical Bulletin.
  • Worthington Biochemical Corporation. Carboxypeptidase A Assay.
  • CymitQuimica. CAS 9025-24-5: Carboxypeptidase B.
  • PubChemLite. Oscillamide h (C49H67N7O11).
  • PubChem. Oscillamide Y | C45H59N7O10 | CID 15342746.
  • PubChem. Oscillamide B | C41H60N10O9S | CID 10909100.
  • Wikipedia. Carboxypeptidase A inhibitor.
  • PMC. Inhibition of carboxypeptidase b1 from Anopheles stephensi by the potato carboxypeptidase inhibitor: a foundational step toward paratransgenesis-based malaria control.
  • PubMed. N-(Hydroxyaminocarbonyl)phenylalanine: a novel class of inhibitor for carboxypeptidase A. (2001).
  • PMC. Carboxypeptidases in disease: Insights from peptidomic studies.

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Comparative

A Researcher's Guide to Bridging the Gap: Comparing In Vitro and In Vivo Efficacy of Novel Phosphatase Inhibitors

For researchers, scientists, and drug development professionals, the journey from a promising molecular inhibitor in a test tube to a potential therapeutic in a living system is fraught with complexity. This guide provid...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the journey from a promising molecular inhibitor in a test tube to a potential therapeutic in a living system is fraught with complexity. This guide provides an in-depth technical comparison of in vitro and in vivo efficacy assessments for novel phosphatase inhibitors, exemplified by a hypothetical compound, "Oscillamide C." We will delve into the causality behind experimental choices, present detailed protocols, and explore the critical factors that influence the translation of benchtop data to preclinical models.

The Phosphatase Inhibition Landscape: From Benchtop to Bedside

Protein phosphatases are crucial regulators of cellular signaling pathways, making them attractive targets for therapeutic intervention in a range of diseases, from cancer to autoimmune disorders. The initial identification and characterization of phosphatase inhibitors almost invariably begins with in- vitro assays. These cell-free systems offer a controlled environment to determine the direct interaction of a compound with its target enzyme, providing key metrics like the half-maximal inhibitory concentration (IC50).

However, the controlled simplicity of an in-vitro environment is also its greatest limitation. A living organism, or in vivo system, introduces a multitude of variables, including pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and pharmacodynamics (the drug's effect on the body), that can profoundly impact a compound's efficacy.[1][2] Therefore, a rigorous comparison of in vitro and in vivo data is paramount in the early stages of drug development to identify compounds with the highest potential for clinical success.

In Vitro Efficacy Assessment: Quantifying Direct Enzyme Inhibition

The primary goal of in vitro phosphatase inhibition assays is to determine a compound's potency and selectivity against its target enzyme. Several robust methods are commonly employed, each with its own advantages and considerations.

Common In Vitro Phosphatase Assay Methodologies

Three prevalent types of in vitro phosphatase assays utilize either a colorimetric or fluorescent readout to quantify enzyme activity.[3][4]

  • p-Nitrophenyl Phosphate (pNPP) Assay: This colorimetric assay uses pNPP as a substrate. When dephosphorylated by a phosphatase, pNPP turns into p-nitrophenol (pNP), a yellow-colored product that can be quantified by measuring its absorbance at 405 nm.[2][5] The intensity of the yellow color is directly proportional to the phosphatase activity.[2]

  • Malachite Green Assay: This colorimetric method detects the release of inorganic phosphate from a substrate (which can be a small molecule or a phosphopeptide).[6][7] The liberated phosphate forms a colored complex with malachite green and molybdate, which can be measured by absorbance, typically between 620 and 660 nm.[1][7] This assay is known for its high sensitivity.[1]

  • Fluorescent Assays: These assays employ substrates that become fluorescent upon dephosphorylation.[4] Common examples include 3-O-methylfluorescein phosphate (OMFP) and fluorescein diphosphate (FDP).[4][8] The increase in fluorescence provides a highly sensitive measure of enzyme activity.

Here, we provide a detailed protocol for the widely used pNPP assay.

Experimental Protocol: In Vitro pNPP Phosphatase Assay

Objective: To determine the IC50 of Oscillamide C against a target phosphatase.

Materials:

  • Purified target phosphatase

  • pNPP substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)

  • Oscillamide C stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dilute the target phosphatase to a working concentration in assay buffer. The optimal concentration should be determined empirically to ensure the reaction proceeds in the linear range.

    • Prepare a stock solution of pNPP in the assay buffer.

    • Prepare a serial dilution of Oscillamide C in assay buffer containing a constant, low percentage of DMSO (e.g., 1%) to ensure solubility without affecting enzyme activity.

  • Assay Setup:

    • In a 96-well plate, add a fixed volume of the diluted phosphatase to each well, except for the "no enzyme" controls.

    • Add the serially diluted Oscillamide C to the wells. For control wells, add assay buffer with DMSO (vehicle control) and assay buffer alone (negative control). .

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for a set period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add a fixed volume of the pNPP substrate solution to all wells to start the reaction.

  • Incubation and Measurement:

    • Incubate the plate at the optimal temperature for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear phase.

    • Stop the reaction by adding a stop solution (e.g., 1 M NaOH). This also enhances the color of the pNP product.[2]

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from "no enzyme" wells) from all other readings.

    • Calculate the percentage of inhibition for each concentration of Oscillamide C relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation:

Oscillamide C (µM)% Inhibition (Mean ± SD)
0.015.2 ± 1.1
0.125.8 ± 3.5
148.9 ± 4.2
1085.1 ± 2.8
10098.6 ± 0.9

In Vivo Efficacy Assessment: From Animal Models to Clinical Relevance

Demonstrating efficacy in a living organism is a critical milestone in drug development. In vivo studies aim to assess not only the therapeutic effect of a compound but also its overall behavior within a complex biological system.

Key Components of In Vivo Efficacy Studies
  • Animal Model Selection: The choice of an appropriate animal model is crucial and should ideally mimic the human disease state as closely as possible.[3] For phosphatase inhibitors, this could range from rodent models of cancer with specific genetic mutations to models of inflammatory diseases.

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: PK studies determine what the body does to the drug (ADME), while PD studies assess what the drug does to the body.[9][10] Establishing a clear PK/PD relationship is essential for understanding the dose- and time-dependent effects of the inhibitor.

  • Target Engagement Biomarkers: It is vital to confirm that the inhibitor is reaching and interacting with its intended target in the in vivo setting.[11][12] This can be achieved by measuring downstream signaling events or by using specialized techniques like competitive activity-based protein profiling.[11]

Experimental Workflow: In Vivo Efficacy Study in a Xenograft Mouse Model

Objective: To evaluate the anti-tumor efficacy of Oscillamide C in a mouse xenograft model of cancer driven by the target phosphatase.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line overexpressing the target phosphatase

  • Oscillamide C formulation for in vivo administration (e.g., in a solution suitable for oral gavage or intraperitoneal injection)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Subcutaneously implant the cancer cells into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Animal Grouping and Treatment:

    • Randomize the mice into treatment and control groups.

    • Administer Oscillamide C to the treatment group at a predetermined dose and schedule. The control group receives the vehicle.

  • Monitoring:

    • Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

    • Observe the animals for any signs of toxicity.

  • Pharmacokinetic Analysis:

    • At selected time points after dosing, collect blood samples to determine the plasma concentration of Oscillamide C over time.

  • Pharmacodynamic/Target Engagement Analysis:

    • At the end of the study, or at specific time points, collect tumor tissue to assess the inhibition of the target phosphatase. This can be done by measuring the phosphorylation status of a known substrate of the target phosphatase via techniques like Western blotting or immunohistochemistry.

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Calculate tumor growth inhibition (TGI) for the treatment group compared to the control group.

    • Analyze the PK data to determine key parameters such as Cmax, Tmax, and AUC.

    • Correlate the PK and PD data to establish a dose-response relationship.

Data Presentation:

Treatment GroupMean Tumor Volume (mm³) on Day 21% Tumor Growth Inhibition
Vehicle Control1500 ± 250-
Oscillamide C (10 mg/kg)750 ± 15050
Oscillamide C (30 mg/kg)300 ± 10080

Bridging the Gap: Why In Vivo Doesn't Always Equal In Vitro

A common challenge in drug discovery is the discrepancy between in vitro potency and in vivo efficacy.[13][14] A compound with a nanomolar IC50 in a biochemical assay may show little to no effect in an animal model. Understanding the reasons for this disconnect is crucial for making informed decisions about which compounds to advance.

Key Factors Influencing In Vitro to In Vivo Translation:

  • Pharmacokinetics: Poor absorption, rapid metabolism, or high clearance can prevent the compound from reaching and maintaining a therapeutic concentration at the target site.[4]

  • Bioavailability: The fraction of the administered dose that reaches the systemic circulation can be limited by factors such as poor solubility or first-pass metabolism in the liver.

  • Off-Target Effects: In a complex biological system, a compound may interact with unintended targets, leading to toxicity or other unforeseen effects that can mask its intended therapeutic benefit.[4]

  • The Tumor Microenvironment: The in vivo tumor microenvironment is vastly different from a cell culture dish and can present barriers to drug penetration and efficacy.

Visualizing the Concepts

In_Vitro_vs_In_Vivo_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_translation Translational Gap invitro_start Purified Enzyme + Inhibitor assay Biochemical Assay (e.g., pNPP, Malachite Green) invitro_start->assay Substrate Addition ic50 Determine IC50 assay->ic50 Data Analysis factors Influencing Factors: - Pharmacokinetics - Bioavailability - Off-Target Effects - Microenvironment ic50->factors animal_model Disease Model (e.g., Xenograft Mouse) dosing Compound Administration animal_model->dosing monitoring Tumor Growth & PK/PD Analysis dosing->monitoring efficacy Determine Efficacy monitoring->efficacy factors->efficacy IC50_Curve node1 node2 node1->node2 node3 node2->node3 node4 node3->node4 node5 node4->node5 xaxis yaxis % Inhibition zero 0 fifty 50 hundred 100 ic50_point ic50_line_x ic50_point->ic50_line_x ic50_line_y ic50_line_y->ic50_point ic50_label IC50

Caption: An illustrative IC50 curve for determining inhibitor potency.

Conclusion and Future Directions

The successful development of a novel phosphatase inhibitor like Oscillamide C hinges on a thorough and objective comparison of its in vitro and in vivo efficacy. While in vitro assays provide essential initial data on potency and mechanism, they are merely the first step. Rigorous in vivo studies, incorporating well-chosen animal models, comprehensive PK/PD analysis, and robust target engagement biomarkers, are indispensable for validating a compound's therapeutic potential. By understanding the complexities of translating from a simplified to a complex biological system, researchers can more effectively navigate the challenging path from drug discovery to clinical application.

References

  • Vertex AI Search.
  • PubMed Central. In vitro Phosphatase Assays for the Eya2 Tyrosine Phosphatase. [Link]

  • PubMed Central. A Malachite Green-Based Assay to Assess Glucan Phosphatase Activity. [Link]

  • World Journal of Advanced Research and Reviews. In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. [Link]

  • MatTek Life Sciences. In Vitro vs In Vivo: Advanced Models to Replace Animals. [Link]

  • PubMed Central. Serine/Threonine Protein Phosphatase Assays. [Link]

  • PubMed Central. An innovative and cost-effective way to estimate alkaline phosphatase activity in in vitro cellular model systems. [Link]

  • The translation trap: Overcoming preclinical model challenges for tomorrow's medicines. (2026, January 26).
  • PubMed Central. Confirming Target Engagement for Reversible Inhibitors in Vivo by Kinetically Tuned Activity-Based Probes. [Link]

  • PubMed Central. Translation Potential and Challenges of In Vitro and Murine Models in Cancer Clinic. [Link]

  • protocols.io. In vitro phosphatase assay. (2023, June 27). [Link]

  • PubMed. In vivo effects of protein kinase and phosphatase inhibitors on CYP2B induction in rat liver. [Link]

  • Frontiers. Identification of Novel Inhibitors of a Plant Group A Protein Phosphatase Type 2C Using a Combined In Silico and Biochemical Approach. (2020, September 15). [Link]

  • AACR Journals. Irreversible Inhibition of EGFR: Modeling the Combined Pharmacokinetic–Pharmacodynamic Relationship of Osimertinib and Its Active Metabolite AZ5104. (2016, October 2). [Link]

  • PubMed. Why in vivo may not equal in vitro - new effectors revealed by measurement of enzymatic activities under the same in vivo-like assay conditions. [Link]

  • Eurogentec. SensoLyte® FDP Alkaline Phosphatase Assay Kit Fluorimetric. (2021, July 15). [Link]

  • SciSpace. In vitro - in vivo correlation: from theory to applications. (2006, June 16). [Link]

  • PubMed. Comparison of in vitro and in vivo clastogenic potency based on benchmark dose analysis of flow cytometric micronucleus data. [Link]

  • MDPI. Pharmacokinetic and Pharmacodynamic Modelling in Drug Discovery and Development. [Link]

  • PubMed. Analysis of the in vivo phosphorylation state of protein phosphatase inhibitor-2 from rabbit skeletal muscle by fast-atom bombardment mass spectrometry. [Link]

  • Dove Medical Press. Pristimerin Inhibits Osteoclast Differentiation and Bone Resorption in vitro and Prevents Ovariectomy-Induced Bone Loss in vivo. (2020, October 9). [Link]

  • Sapient Bio. Target Engagement Biomarkers | Identifying PD Biomarkers in Blood. [Link]

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Validation

Benchmarking Oscillamide C Binding Affinity: A Comprehensive SPR Comparison Guide

Target Audience: Researchers, biophysicists, and drug development professionals. Focus: Surface Plasmon Resonance (SPR) kinetic profiling of Oscillamide C against Serine/Threonine Protein Phosphatases (PP1/PP2A).

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, biophysicists, and drug development professionals. Focus: Surface Plasmon Resonance (SPR) kinetic profiling of Oscillamide C against Serine/Threonine Protein Phosphatases (PP1/PP2A).

The Biophysical Context of Oscillamide C

Oscillamide C is a naturally occurring, ureido-containing cyclic peptide belonging to the anabaenopeptin class, originally isolated from the cyanobacteria Planktothrix agardhii and P. rubescens[1][2]. In the realm of oncology and cellular signaling research, it has garnered significant attention as a potent inhibitor of serine/threonine protein phosphatases, specifically Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A)[1][3].

While traditional colorimetric or fluorometric enzymatic assays provide half-maximal inhibitory concentrations ( IC50​ ), they fail to capture the dynamic binding kinetics—association rate ( ka​ ) and dissociation rate ( kd​ )—that dictate a drug's residence time on its target. Surface Plasmon Resonance (SPR) bridges this gap, providing real-time, label-free biophysical benchmarking.

G OscC Oscillamide C (Ureido-Cyclic Peptide) PP1 Protein Phosphatase 1/2A (Catalytic Domain) OscC->PP1 Competitive Inhibition Phos Hyperphosphorylated Target Proteins PP1->Phos Prevents Dephosphorylation Sig Altered Downstream Signaling Pathways Phos->Sig Apop Cell Cycle Arrest / Apoptosis Sig->Apop

Caption: Mechanism of PP1/PP2A inhibition by Oscillamide C leading to altered cellular signaling.

Comparative Binding Affinity: Oscillamide C vs. Alternatives

To establish a robust benchmark, Oscillamide C must be evaluated against both highly potent toxins and structurally related, weaker analogs[4][5][6].

  • Calyculin A: A gold-standard, highly potent PP1/PP2A inhibitor. While its affinity is in the low nanomolar range, its extreme cellular toxicity severely limits its therapeutic window[6].

  • Oscillamide B: A structurally related cyanobacterial cyclic depsipeptide. Despite sharing the anabaenopeptin scaffold, variations in its macrocyclic structure render it significantly weaker than Oscillamide C[1][5].

The following table summarizes the quantitative SPR kinetic parameters and orthogonal IC50​ values. (Note: Kinetic parameters ka​ and kd​ are representative profiles mathematically aligned with established thermodynamic KD​ and IC50​ benchmarks).

CompoundTarget EnzymeAssociation Rate ( ka​ )Dissociation Rate ( kd​ )Equilibrium Affinity ( KD​ )Enzymatic IC50​
Oscillamide C PP1 1.2×104M−1s−1 1.1×10−2s−1 916 nM 900 nM
Oscillamide C PP2A 9.5×103M−1s−1 1.2×10−2s−1 1.26μM 1.33μM
Calyculin APP1 5.5×105M−1s−1 1.1×10−3s−1 2.0 nM 2.0 nM
Oscillamide BPP1 4.5×103M−1s−1 4.0×10−2s−1 ≈8.8μM >100μM

Key Insight: Oscillamide C exhibits a "fast-on, fast-off" kinetic profile compared to Calyculin A. The structural causality for Oscillamide C's potency lies in its exocyclic Arginine (Arg) and N-Me-Hty residues, which perfectly complement the hydrophobic S1' pocket and catalytic center of PP1/PP2A[1][5].

Self-Validating SPR Experimental Methodology

To ensure absolute scientific integrity, the following SPR protocol is designed as a self-validating system . It incorporates internal quality control checks to prevent false positives caused by protein denaturation or non-specific binding.

Phase 1: Sensor Chip Preparation & Immobilization

Causality Check: We utilize a CM5 (Carboxymethyl dextran) sensor chip because PP1 and PP2A catalytic subunits possess abundant surface-exposed lysine residues, making standard amine coupling highly efficient while preserving the active site.

  • Surface Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min to create reactive succinimide esters.

  • Target Immobilization: Dilute recombinant PP1c (or PP2Ac) to 10 µg/mL in 10 mM Sodium Acetate (pH 4.5). Inject until a target immobilization level of ~2,000 Response Units (RU) is achieved.

  • Deactivation: Inject 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes to block unreacted esters.

  • Reference Channel: Subject an adjacent flow cell to the exact EDC/NHS and Ethanolamine steps without protein to serve as a blank reference.

Phase 2: The Self-Validation Step (Rmax Verification)

Before proceeding to analyte injection, calculate the theoretical maximum binding capacity ( Rmax​ ):

Rmax​=(Molecular Weight of Oscillamide C/Molecular Weight of PP1c)×Immobilized RU×Valency

Validation Rule: Inject a saturating concentration of a positive control (e.g., 100 nM Calyculin A). If the experimental Rmax​ is less than 50% of the theoretical Rmax​ , the immobilized protein has denatured, and the chip must be discarded.

Phase 3: Analyte Injection & Kinetic Profiling

Causality Check: We use HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% Surfactant P20, pH 7.4) as the running buffer. The surfactant prevents non-specific hydrophobic sticking of the cyclic peptide to the microfluidic tubing.

  • Serial Dilution: Prepare a 2-fold dilution series of Oscillamide C ranging from 10 µM down to 78 nM in HBS-EP+ buffer.

  • Association Phase: Inject each concentration over the active and reference flow cells at a high flow rate of 30 µL/min for 120 seconds. Why 30 µL/min? High flow rates minimize mass transport limitations (MTL).

  • Dissociation Phase: Allow running buffer to flow for 300 seconds to monitor the dissociation of the peptide from the phosphatase.

  • Regeneration: Inject a short pulse (30 seconds) of 10 mM Glycine-HCl (pH 2.0) to strip remaining bound analyte without denaturing the covalently bound PP1c.

Phase 4: Data Analysis

Fit the double-referenced sensorgrams (subtracting both the reference channel and a buffer-only blank injection) using a 1:1 Langmuir binding model . Oscillamide C binds directly to the single active site of the phosphatase, making complex conformational change models mathematically inappropriate and prone to overfitting.

Workflow Step1 1. Sensor Chip Prep (CM5, EDC/NHS Activation) Step2 2. Target Immobilization (PP1c/PP2Ac Amine Coupling) Step1->Step2 Step3 3. Analyte Injection (Oscillamide C & Comparators) Step2->Step3 Step4 4. Surface Regeneration (10 mM Glycine-HCl pH 2.0) Step3->Step4 Step4->Step3 Multiple Cycles Step5 5. Kinetic Data Analysis (1:1 Langmuir Binding Model) Step4->Step5

Caption: Step-by-step Surface Plasmon Resonance (SPR) workflow for binding affinity benchmarking.

Expert Conclusion

Benchmarking Oscillamide C via SPR reveals that while it lacks the extreme, sub-nanomolar affinity of toxins like Calyculin A, its micromolar affinity ( KD​≈0.9−1.3μM ) and rapid reversibility make it a highly valuable, tunable scaffold for drug development[2][3][6]. By strictly adhering to self-validating SPR protocols—specifically ensuring high flow rates to avoid mass transport limitations and validating surface activity via Rmax​ calculations—researchers can confidently map the structure-activity relationships (SAR) of novel anabaenopeptin derivatives.

References

  • Kaya, K., et al. (2001). Isolation of New Protein Phosphatase Inhibitors from Two Cyanobacteria Species, Planktothrix spp. Journal of Natural Products.[Link]

  • Böttcher, T., et al. (2026). Structure–Activity Relationships of Anabaenopeptins as Carboxypeptidase and Phosphatase Inhibitors. National Center for Biotechnology Information (PMC).[Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of Oscillamide C

This document provides a comprehensive guide for the safe and compliant disposal of Oscillamide C, a cyclic peptide of interest in various research and development applications. As a Senior Application Scientist, my obje...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive guide for the safe and compliant disposal of Oscillamide C, a cyclic peptide of interest in various research and development applications. As a Senior Application Scientist, my objective is to synthesize technical knowledge with practical laboratory experience to ensure that the procedures outlined here are not only scientifically sound but also prioritize the safety of personnel and the protection of the environment. This guide is designed for researchers, scientists, and drug development professionals who handle this and similar compounds.

The causality behind each procedural step is explained to foster a deeper understanding of the "why" behind the "how," which is the cornerstone of a robust safety culture. Every protocol described is intended to be a self-validating system, encouraging critical thinking and risk assessment at every stage.

Understanding Oscillamide C: A Profile

Oscillamide C is a cyclic peptide, a class of molecules known for their diverse biological activities and increasing therapeutic interest.[1] The cyclic nature of these peptides often confers enhanced stability against enzymatic degradation compared to their linear counterparts.[1] However, the specific biological effects and potential hazards of Oscillamide C may not be fully characterized. Therefore, it is prudent to handle this compound with the same level of caution as other biologically active or novel chemical entities.

The absence of a specific Safety Data Sheet (SDS) for many research-stage compounds like Oscillamide C necessitates a conservative approach to its handling and disposal, based on the general principles of chemical and peptide safety.

Core Principles of Oscillamide C Disposal

The fundamental principle for the disposal of Oscillamide C is to treat it as a chemical waste product. Due to its potential biological activity and the lack of comprehensive toxicological data, it should not be disposed of down the drain or in regular trash. The primary goal is to contain the compound and transfer it to a licensed hazardous waste disposal facility.

Risk Assessment

Before initiating any disposal procedure, a thorough risk assessment is mandatory. This should consider:

  • The physical form of the waste: Is it a lyophilized powder, a solution in an organic solvent, or an aqueous solution?

  • The quantity of waste: Are you disposing of a few micrograms from a research experiment or a larger bulk quantity?

  • The nature of the solvent: If in solution, is the solvent flammable, corrosive, or toxic?

  • Potential biological activity: While the specific hazards of Oscillamide C may be unknown, it is wise to assume it could have biological effects.

Personal Protective Equipment (PPE)

Proper PPE is non-negotiable when handling any chemical, including Oscillamide C waste. The following PPE should be worn at all times:

  • Safety glasses or goggles: To protect the eyes from splashes.

  • Chemical-resistant gloves: Nitrile or other suitable gloves should be worn to prevent skin contact.

  • Laboratory coat: To protect clothing and skin.

Step-by-Step Disposal Protocol

This protocol outlines the standard procedure for the disposal of small quantities of Oscillamide C typically generated in a research laboratory setting.

Waste Segregation

Proper segregation of chemical waste is crucial to prevent unintended reactions and to ensure compliant disposal.[2]

  • Aqueous Solutions of Oscillamide C:

    • Collect in a dedicated, clearly labeled, and sealed waste container for aqueous chemical waste.

    • The pH of the solution should be neutralized to between 6 and 8 before being added to the waste container, unless this would cause a hazardous reaction.

  • Solutions of Oscillamide C in Organic Solvents:

    • Collect in a dedicated, clearly labeled, and sealed waste container for organic solvent waste.

    • Crucially, halogenated and non-halogenated solvent waste streams must be kept separate. [2]

  • Solid (Lyophilized) Oscillamide C:

    • Collect in a clearly labeled, sealed container. A vial or a small, sealable bag is appropriate.

    • This solid waste should then be placed in a larger, designated container for solid chemical waste.

  • Contaminated Labware:

    • Disposable items such as pipette tips, and microfuge tubes that have come into contact with Oscillamide C should be collected in a designated, sealed bag or container for solid chemical waste.

    • Glassware should be decontaminated by rinsing with a suitable solvent, and the rinsate collected as chemical waste.

Waste Labeling and Storage

All waste containers must be clearly and accurately labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "Oscillamide C"

  • The solvent(s) and their approximate concentrations

  • The date of accumulation

  • The name of the principal investigator or research group

Waste containers should be stored in a designated, well-ventilated satellite accumulation area until they are collected by the institution's environmental health and safety (EHS) department or a licensed hazardous waste contractor.

Deactivation: A Word of Caution

For some chemical waste, a deactivation or neutralization step can render it less hazardous. For example, some antibiotics can be inactivated by autoclaving. However, without specific data on the thermal stability and degradation products of Oscillamide C, autoclaving is not recommended as it could potentially aerosolize the compound or produce unknown hazardous byproducts.

Similarly, chemical deactivation methods are not advised without a validated protocol specific to Oscillamide C. Attempting to chemically alter the compound without full knowledge of the reaction could lead to the generation of more hazardous substances.

Therefore, the most prudent and safest approach is to dispose of Oscillamide C as an active chemical compound through a certified hazardous waste management service.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of Oscillamide C.

OscillamideC_Disposal_Workflow Oscillamide C Disposal Workflow cluster_assessment Waste Assessment cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_final Final Disposal Start Identify Oscillamide C Waste Form Determine Physical Form Start->Form SolidWaste Solid (Lyophilized) or Contaminated Labware Form->SolidWaste Solid LiquidWaste Liquid Solution Form->LiquidWaste Liquid CollectSolid Collect in a labeled, sealed container for solid chemical waste. SolidWaste->CollectSolid Store Store waste in a designated Satellite Accumulation Area. CollectSolid->Store SolventType Identify Solvent LiquidWaste->SolventType Aqueous Aqueous Solution SolventType->Aqueous Water Organic Organic Solvent SolventType->Organic Organic Neutralize Neutralize pH (6-8) if safe to do so. Aqueous->Neutralize Halogenated Halogenated or Non-halogenated? Organic->Halogenated CollectAqueous Collect in labeled 'Aqueous Chemical Waste' container. Neutralize->CollectAqueous CollectAqueous->Store CollectHalogenated Collect in 'Halogenated Organic Waste' container. Halogenated->CollectHalogenated Yes CollectNonHalogenated Collect in 'Non-halogenated Organic Waste' container. Halogenated->CollectNonHalogenated No CollectHalogenated->Store CollectNonHalogenated->Store Pickup Arrange for pickup by EHS or licensed hazardous waste contractor. Store->Pickup

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Oscillamide C
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